Dafadine-A
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSNPYIHDMIFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dafadine-A: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dafadine-A is a potent and selective small-molecule inhibitor of the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the DAF-9/DAF-12 signaling pathway, its impact on developmental processes and longevity, and its potential as a tool for interrogating conserved biological pathways. This document summarizes key quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of the relevant signaling cascades.
Core Mechanism of Action: Inhibition of DAF-9/CYP27A1
This compound's primary mechanism of action is the selective inhibition of DAF-9, a cytochrome P450 enzyme crucial for the biosynthesis of dafachronic acids (DAs) in C. elegans.[1][3][4] DAs are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[3] By binding to and inhibiting DAF-9, this compound effectively blocks the production of DAs.[3][4] This prevents the activation of DAF-12, leading to a cascade of downstream effects that regulate development, metabolism, and lifespan.[3][4]
Notably, this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1, suggesting its potential utility in studying related pathways in vertebrates.[1][2] It does not, however, inhibit DAF-12 directly or other sterol- and oxysterol-metabolizing P450s, highlighting its selectivity.[1]
The DAF-9/DAF-12 Signaling Pathway
Under favorable environmental conditions, the production of dafachronic acids by DAF-9 leads to the binding and activation of the DAF-12 nuclear receptor. Activated DAF-12 promotes reproductive development and a normal lifespan. In the absence of dafachronic acids, as is the case when DAF-9 is inhibited by this compound, the unliganded DAF-12 receptor associates with the corepressor DIN-1S.[4] This complex then initiates a transcriptional program that leads to entry into the dauer diapause state and an extension of lifespan.[4]
The insulin/IGF-1 signaling (IIS) pathway, involving DAF-2 and DAF-16, acts in parallel to regulate DAF-9 activity.[4][5] Under stressful conditions, reduced IIS leads to the nuclear translocation of the DAF-16/FOXO transcription factor, which transcriptionally represses daf-9, further reducing dafachronic acid synthesis and promoting dauer formation.[4]
Caption: DAF-9/DAF-12 signaling pathway regulation by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in the literature.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Concentration | Effect | Reference |
| DAF-9 Inhibition | Dose-dependent | Inhibits metabolism of 4-cholesten-3-one | [3] |
| CYP27A1 Inhibition | 5 µM | Inhibits metabolism of 4-cholesten-3-one | [1] |
| Dauer Formation (C. elegans) | 12.5 µM | >30% of worms enter dauer state | [1] |
| Phenotypic Defects (C. elegans) | 25 µM | >60% of worms show Pvl and Mig defects | [1] |
| Lifespan Extension (C. elegans) | Not Specified | 29% increase in wild-type lifespan | [1] |
Table 2: Effects of this compound on Melanoma Spheroids
| Parameter | Concentration | Duration | Effect | Reference |
| Cholesterol-induced Spheroid Propagation | 5-10 µM | 48 h | Dramatic inhibition | [1] |
| Vemurafenib-induced Apoptosis | 10 µM | 48 h | Significant enhancement | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell-Based DAF-9/CYP27A1 Inhibition Assay
This protocol is adapted from descriptions of HEK293-cell–based assays.[3]
Objective: To determine the dose-dependent inhibitory effect of this compound on DAF-9 and CYP27A1 enzymatic activity.
Materials:
-
HEK293 cells expressing DAF-9 or CYP27A1
-
4-cholesten-3-one (substrate)
-
This compound
-
DMSO (vehicle)
-
Cell culture medium
-
LC/MS/MS system
Procedure:
-
Culture HEK293 cells expressing either DAF-9 or CYP27A1 in appropriate media.
-
Treat the cells with varying concentrations of this compound or vehicle (e.g., 0.2% DMSO).
-
Add the substrate, 20 µM 4-cholesten-3-one, to the cell cultures.
-
Incubate for a defined period to allow for enzymatic conversion.
-
Extract metabolites from the cell lysate and supernatant.
-
Analyze the levels of substrate and its metabolites by liquid chromatography and tandem mass spectrometry (LC/MS/MS).
-
Normalize metabolite levels to an internal standard to account for extraction efficiency.
-
Calculate the percent inhibition of enzymatic activity at each this compound concentration.
Caption: Experimental workflow for DAF-9/CYP27A1 inhibition assay.
C. elegans Dauer Formation and Phenotypic Assays
This protocol is based on studies of this compound's effects on C. elegans.[1][6]
Objective: To assess the in vivo effects of this compound on dauer formation and other developmental phenotypes in C. elegans.
Materials:
-
Wild-type N2 C. elegans
-
NGM Lite agar plates
-
E. coli OP50
-
This compound stock solution (e.g., 10 mM in DMSO)
-
M9 buffer
-
Stereomicroscope
Procedure:
-
Prepare NGM Lite plates containing the desired final concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Seed the plates with E. coli OP50 and allow the lawn to grow.
-
Synchronize a population of C. elegans to the L1 larval stage.
-
Transfer a known number of synchronized L1 larvae to the prepared plates.
-
Incubate the plates at a standard temperature (e.g., 20°C or 22°C) for 4-5 days.
-
Score the progeny for developmental stage, including the percentage of animals that have entered the dauer state (Daf-c phenotype).
-
Examine adult animals for other phenotypes such as protruding vulva (Pvl) and distal-tip cell migration (Mig) defects.
-
Quantify the percentage of animals exhibiting each phenotype for each concentration of this compound.
Conclusion
This compound serves as a critical chemical tool for the study of developmental timing, longevity, and metabolic regulation. Its specific inhibition of the DAF-9/CYP27A1 enzyme allows for precise dissection of the DAF-9/DAF-12 signaling pathway. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their investigations of conserved biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. molgen.mpg.de [molgen.mpg.de]
- 6. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
Dafadine-A as a DAF-9 Cytochrome P450 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dafadine-A, a selective inhibitor of the DAF-9 cytochrome P450 enzyme. DAF-9 is a critical regulator of developmental timing, longevity, and reproductive processes in the nematode Caenorhabditis elegans. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.
Core Concepts: The DAF-9 Signaling Pathway
In C. elegans, the DAF-9 enzyme is a key component of a steroid hormone signaling pathway that controls the entry into and exit from the dauer larval stage, an alternative developmental state of arrested growth initiated in response to harsh environmental conditions.[1][2][3] DAF-9, a cytochrome P450 enzyme (CYP22A1), is responsible for the biosynthesis of dafachronic acids (DAs), which are steroid hormones.[4][5] These DAs act as ligands for the nuclear hormone receptor DAF-12.[1][2][5] When dafachronic acids bind to DAF-12, the receptor is activated and promotes reproductive development and adult longevity under favorable conditions. In the absence of dafachronic acids, DAF-12 remains unbound and complexes with a corepressor, leading to entry into the dauer stage.[6]
This compound acts as a potent and selective inhibitor of DAF-9, thereby blocking the production of dafachronic acids.[7][8] This inhibition mimics the natural cue for dauer formation, leading to a constitutive dauer-like state even in favorable conditions.[7][9] Notably, this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1, making it a valuable tool for studying steroid hormone signaling in a broader context.[7][10]
Quantitative Data: Inhibitory Effects of this compound
The following tables summarize the quantitative effects of this compound on DAF-9 activity and the resulting phenotypes in C. elegans.
| Target | Substrate | Inhibitor Concentration (µM) | % Inhibition of Metabolite Formation | Assay System | Reference |
| DAF-9 | 4-cholesten-3-one (20 µM) | 1 | ~50% | HEK293-cell–based assay | Luciani et al., 2011[9] |
| DAF-9 | 4-cholesten-3-one (20 µM) | 5 | ~80% | HEK293-cell–based assay | Luciani et al., 2011[9] |
| DAF-9 | 4-cholesten-3-one (20 µM) | 10 | ~95% | HEK293-cell–based assay | Luciani et al., 2011[9] |
| DAF-9 | 4-cholesten-3-one (20 µM) | 25 | Not Detected | HEK293-cell–based assay | Luciani et al., 2011[9] |
| CYP27A1 | 4-cholesten-3-one | 5 | Significant Inhibition | Not Specified | Luciani et al., 2011[7] |
| Organism | Phenotype | This compound Concentration (µM) | % of Population Exhibiting Phenotype | Reference |
| C. elegans (wild-type) | Constitutive Dauer Formation (Daf-c) | 12.5 | > 30% | Luciani et al., 2011[7] |
| C. elegans (wild-type) | Protruding Vulva (Pvl) & Distal-Tip Cell Migration (Mig) Defects | 25 | > 60% | Luciani et al., 2011[7] |
| Organism | Effect | This compound Concentration (µM) | Observation | Reference |
| C. elegans (wild-type) | Lifespan Extension | Not Specified | 29% increase in lifespan | Luciani et al., 2011[7] |
| Melanoma Spheroids | Inhibition of Cholesterol-Induced Propagation | 5-10 | Dramatic Inhibition | Wang et al., 2024[7] |
| Melanoma Cells | Enhancement of Vemurafenib-induced apoptosis | 10 | Significant Enhancement | Wang et al., 2024[7] |
Experimental Protocols
In Vitro DAF-9 Inhibition Assay (HEK293-cell–based)
This protocol is based on the methodology described by Luciani et al., 2011.[9]
Objective: To quantify the inhibitory effect of this compound on the metabolic activity of DAF-9.
Materials:
-
HEK293 cells
-
Expression vectors for DAF-9 and a human oxidoreductase (hOR)
-
Cell culture medium and reagents
-
4-cholesten-3-one (substrate)
-
This compound
-
DMSO (vehicle)
-
Internal standard for LC/MS/MS
-
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) system
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect cells with expression vectors for DAF-9 and hOR.
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat the transfected cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM).
-
Include a vehicle control (e.g., 0.2% DMSO).
-
-
Substrate Addition: Add the DAF-9 substrate, 4-cholesten-3-one (e.g., at a final concentration of 20 µM), to the cell cultures.
-
Incubation: Incubate the cells for a defined period to allow for enzymatic conversion of the substrate.
-
Metabolite Extraction:
-
Harvest the cells and the culture medium.
-
Perform a lipid extraction to isolate the substrate and its metabolites.
-
Add an internal standard to normalize for extraction efficiency.
-
-
LC/MS/MS Analysis:
-
Analyze the extracted lipids using LC/MS/MS to quantify the amount of the dafachronic acid metabolite produced.
-
Calculate the percentage of inhibition by comparing the metabolite levels in this compound-treated samples to the vehicle control.
-
C. elegans Phenotypic Analysis
This protocol is adapted from methodologies used to assess the in vivo effects of this compound.[7][11]
Objective: To observe and quantify the developmental and morphological phenotypes induced by this compound in C. elegans.
Materials:
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50 (food source)
-
This compound stock solution in DMSO
-
Synchronized population of wild-type C. elegans
-
Stereomicroscope
Procedure:
-
Plate Preparation:
-
Prepare NGM plates.
-
After the agar has cooled, add this compound to the desired final concentration (e.g., 12.5 µM for Daf-c, 25 µM for Pvl/Mig defects).
-
Add an equivalent amount of DMSO to control plates.
-
Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.
-
-
Worm Synchronization: Obtain a synchronized population of L1 larvae.
-
Exposure: Place the synchronized L1 larvae onto the prepared NGM plates (both control and this compound-containing).
-
Incubation: Incubate the plates at a standard temperature (e.g., 20°C).
-
Phenotypic Scoring:
-
After a specified period (e.g., 72 hours), score the worms for the desired phenotypes under a stereomicroscope.
-
Dauer Formation (Daf-c): Identify dauer larvae by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.
-
Protruding Vulva (Pvl) and Distal-Tip Cell Migration (Mig) Defects: Examine adult hermaphrodites for abnormalities in vulval morphology and the path of the gonad arms.
-
-
Data Analysis: Calculate the percentage of the population exhibiting each phenotype for each concentration of this compound and the control.
Visualizations
Signaling Pathway
Caption: DAF-9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound induced phenotypes in C. elegans.
References
- 1. DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. Daf-9 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | P450 | TargetMol [targetmol.com]
- 11. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dafadine-A in C. elegans Dauer Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nematode Caenorhabditis elegans serves as a powerful model organism for studying developmental biology, aging, and metabolic regulation. A key adaptive strategy in C. elegans is the formation of the dauer larva, a stress-resistant, alternative third larval stage entered in response to harsh environmental conditions. This process is governed by a complex network of signaling pathways, including the insulin/IGF-1, TGF-β, and steroid hormone pathways. Central to the steroid hormone pathway is the cytochrome P450 enzyme DAF-9, which synthesizes the ligands for the nuclear hormone receptor DAF-12. This guide provides a comprehensive technical overview of dafadine-A, a potent and selective small-molecule inhibitor of DAF-9, and its critical role in inducing dauer formation. We detail its mechanism of action, present quantitative data on its biological effects, provide detailed experimental protocols, and visualize the pertinent biological and experimental frameworks.
Mechanism of Action: Inhibition of the DAF-9/DAF-12 Signaling Axis
Under favorable environmental conditions, the DAF-9 cytochrome P450 enzyme is active and catalyzes the final step in the biosynthesis of dafachronic acids (DAs).[1][2] These steroid hormones, such as Δ7-dafachronic acid, act as ligands for the nuclear hormone receptor DAF-12.[2][3] Ligand-bound DAF-12 promotes reproductive development and suppresses dauer formation.[3][4][5]
This compound is a selective chemical inhibitor of DAF-9.[6][7][8] By binding to and inhibiting the enzymatic activity of DAF-9, this compound blocks the production of dafachronic acids.[1][3] In the absence of its DA ligands, DAF-12 associates with the corepressor DIN-1S.[1] This unliganded DAF-12/DIN-1S complex actively promotes the genetic program leading to dauer entry, even under conditions that would normally support reproductive growth.[1] Consequently, treating wild-type C. elegans with this compound phenocopies the constitutive dauer formation (Daf-c) phenotype observed in daf-9 loss-of-function mutants.[1][3] this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1.[1][6]
Caption: DAF-9/DAF-12 signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Efficacy
The biological impact of this compound is dose-dependent. The following tables summarize key quantitative findings from published research.
Table 1: Phenotypic Effects of this compound in Wild-Type C. elegans
| This compound Concentration (µM) | Dauer Formation (Daf-c) (%) | Protruding Vulva (Pvl) (%) | Distal-Tip Cell Migration Defect (Mig) (%) | Reference |
|---|---|---|---|---|
| 12.5 | > 30% | Not Reported | Not Reported | [6] |
| 25 | > 60% (Daf-c + Mig) | > 60% | > 60% |[4][6] |
Note: The Daf-c, Pvl, and Mig phenotypes are characteristic of daf-9 mutants and are rescued by the addition of exogenous Δ7-dafachronic acid.[1][3]
Table 2: In Vitro Inhibition of DAF-9 and its Mammalian Ortholog CYP27A1
| Target Enzyme | Substrate | This compound Concentration (µM) | Effect | Reference |
|---|---|---|---|---|
| C. elegans DAF-9 | 4-cholesten-3-one (20 µM) | 0.4 | ~50% inhibition of metabolite production | [1][3] |
| C. elegans DAF-9 | 4-cholesten-3-one (20 µM) | 2.0 | ~90% inhibition of metabolite production | [1][3] |
| C. elegans DAF-9 | 4-cholesten-3-one (20 µM) | 10.0 | Complete inhibition (metabolite not detected) | [1][3] |
| Human CYP27A1 | 4-cholesten-3-one | 5.0 | Significant inhibition of metabolite production |[6] |
Table 3: Effect of this compound on Endogenous Dafachronic Acid Levels in C. elegans
| Treatment (1 million worms) | Endogenous Δ7-Dafachronic Acid | Reference |
|---|---|---|
| DMSO (Vehicle Control) | Detectable Levels | [1] |
| 25 µM this compound | Not Detected |[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments involving this compound.
Protocol 1: this compound-Induced Dauer Formation Assay
This protocol describes how to induce and quantify dauer formation in a population of C. elegans using this compound.
Materials:
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50 culture
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
M9 Buffer
-
Synchronized L1-stage wild-type (N2) worms
-
Dissecting microscope
Methodology:
-
Plate Preparation: Prepare NGM plates seeded with E. coli OP50. Allow the bacterial lawn to grow overnight at room temperature.
-
This compound Application: Add this compound stock solution directly to the surface of the NGM plates to achieve the desired final concentration (e.g., 12.5 µM, 25 µM). Add an equivalent volume of DMSO to control plates. Spread the compound evenly and allow the plates to dry for 1-2 hours.
-
Worm Synchronization: Obtain a synchronized population of L1 larvae via standard bleaching of gravid adults and hatching the eggs in M9 buffer without food.
-
Assay Initiation: Transfer a set number of synchronized L1 larvae (e.g., 100-200) to each experimental and control plate.
-
Incubation: Incubate the plates at 25°C. This temperature is often used to enhance dauer formation phenotypes.[9][10]
-
Phenotypic Scoring: After 60-72 hours, score the worms under a dissecting microscope.[10]
-
Dauer Larvae: Identify dauer larvae by their characteristic thin morphology, darker appearance, lack of pharyngeal pumping, and resistance to 1% SDS (optional confirmation step).
-
Non-Dauer Worms: Count worms that have developed into L4 larvae or adults.
-
Other Phenotypes: Score for Pvl and Mig defects in the adult worms on the plates.[4]
-
-
Data Analysis: Calculate the percentage of dauer formation for each condition as (Number of Dauer Larvae / Total Number of Worms) x 100. Perform at least three biological replicates.
Caption: Experimental workflow for a this compound induced dauer formation assay.
Protocol 2: HEK293-Cell-Based DAF-9 Inhibition Assay
This protocol is based on the methodology used to demonstrate the direct inhibitory effect of this compound on DAF-9's enzymatic activity.[1][3]
Materials:
-
HEK293 cells
-
Expression vector containing C. elegans DAF-9 cDNA
-
Cell culture medium and reagents
-
4-cholesten-3-one (DAF-9 substrate)
-
This compound stock solutions (various concentrations)
-
Internal standard for extraction efficiency
-
Solvents for extraction (e.g., ethyl acetate)
-
LC/MS/MS system
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells under standard conditions. Transfect the cells with the DAF-9 expression vector. Use non-transfected cells or cells with an empty vector as a negative control.
-
Compound Treatment: 24-48 hours post-transfection, replace the medium with fresh medium containing the DAF-9 substrate, 4-cholesten-3-one (e.g., 20 µM).
-
Inhibition Assay: Simultaneously add this compound at a range of final concentrations (e.g., 0 µM, 0.4 µM, 2.0 µM, 10.0 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the enzymatic conversion of the substrate.
-
Metabolite Extraction:
-
Collect the cell culture medium.
-
Add an internal standard to normalize for extraction efficiency.
-
Perform a liquid-liquid extraction of the steroids/metabolites using an organic solvent like ethyl acetate.
-
Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent for analysis.
-
-
LC/MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system to separate and quantify the amount of the metabolite produced from 4-cholesten-3-one.
-
Data Analysis: Normalize the metabolite peak area to the internal standard peak area. Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.
Applications in Research and Drug Development
This compound is a valuable pharmacological tool with several key applications:
-
Dissecting Developmental Pathways: It allows for the temporal and dose-dependent inhibition of DAF-9, providing precise control for studying the downstream consequences of blocking dafachronic acid synthesis on dauer formation, longevity, and other developmental events.[1][3]
-
Target Validation: As a specific inhibitor, it validates DAF-9 as a potential target for anthelmintic drugs, particularly for parasitic nematodes where dauer-like infective larvae stages are crucial for their life cycle.[3][4]
-
Mammalian Research: Its cross-reactivity with the human ortholog CYP27A1 suggests its potential use in studying the roles of this enzyme in cholesterol metabolism and related diseases.[1][6]
Conclusion
This compound is a potent and selective inhibitor of the C. elegans cytochrome P450 DAF-9. By preventing the synthesis of dafachronic acids, it robustly induces dauer formation, providing researchers with a powerful chemical tool to investigate the intricate signaling networks that control developmental plasticity and longevity. The quantitative data and detailed protocols provided in this guide serve as a resource for scientists aiming to utilize this compound in their research and for professionals in the field of drug development exploring novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. micropublication.org [micropublication.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Impact of Dafadine-A on Dafachronic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Dafadine-A, a potent small-molecule inhibitor, and its specific impact on the biosynthesis of dafachronic acids (DAs), the key steroid hormones that govern developmental and lifespan decisions in the nematode Caenorhabditis elegans. This document outlines the mechanism of action, presents quantitative data from key experiments, details relevant experimental methodologies, and visualizes the underlying biological pathways.
Introduction: The Dafachronic Acid Signaling Pathway
In C. elegans, the decision to undergo continuous reproductive development or to enter a stress-resistant diapause state known as the "dauer" larva is controlled by a sophisticated endocrine signaling pathway. This pathway is also critically involved in regulating adult lifespan.[1][2][3] The central players in this system are the dafachronic acids (DAs), a class of steroid hormones that function as ligands for the nuclear hormone receptor DAF-12.[1][4][5]
Under favorable environmental conditions, dietary cholesterol is converted into DAs through a multi-step enzymatic pathway.[1][2] DAs then bind to and activate DAF-12, promoting a transcriptional program that leads to reproductive growth and normal aging.[4][5] In unfavorable conditions, DA biosynthesis is suppressed. In the absence of its DA ligand, DAF-12 partners with the co-repressor DIN-1S to initiate the alternative developmental program of dauer formation.[6]
The final and rate-limiting steps of DA biosynthesis are catalyzed by DAF-9, a cytochrome P450 enzyme.[1][6][7] This makes DAF-9 a critical control point in the pathway and a prime target for chemical intervention.
This compound: A Specific Inhibitor of DAF-9
This compound is a small molecule identified as a selective inhibitor of DAF-9.[8][9][10][11] By targeting this key enzyme, this compound effectively blocks the production of dafachronic acids.[6][12] This inhibition mimics the natural state of low DA levels, leading to the unliganded DAF-12 state and consequently inducing dauer formation and extending lifespan even under favorable conditions.[6][12] Epistatic analysis confirms that the effects of this compound are dependent on DAF-12 and its co-repressor DIN-1S, placing its action upstream of the nuclear receptor.[6]
The inhibitory action of this compound is not limited to C. elegans, as it has also been shown to inhibit the mammalian ortholog of DAF-9, CYP27A1, a vitamin D3 25-hydroxylase, suggesting its utility in studying steroidogenesis in other organisms.[11][12]
Quantitative Data: The Impact of this compound on DA Biosynthesis
The efficacy of this compound has been quantified through direct measurement of DA levels and in vitro enzyme activity assays. The following tables summarize key findings from foundational studies.
Table 1: In Vivo Reduction of Dafachronic Acid Levels in C. elegans
This table presents data from Liquid Chromatography/Mass Spectrometry (LC/MS/MS) analysis of lipid extracts from a large population of C. elegans treated with this compound versus a control.
| Treatment Group | Dafachronic Acid Concentration (fmol / 10^6 worms) | Percent Reduction |
| DMSO (Control) | ~125 | - |
| 25 µM this compound | ~25 | 80% |
| Data derived from graphical representation in Luciani et al., 2011.[6][12] |
Table 2: In Vitro Inhibition of DAF-9 Enzymatic Activity
This table shows the dose-dependent inhibition of DAF-9's ability to convert its substrate, 4-cholesten-3-one, into dafachronic acid in a cell-based assay.
| This compound Concentration | Metabolite Production (Relative Units) | Percent Inhibition |
| 0 µM (Control) | 1.00 | 0% |
| 1 µM | ~0.40 | 60% |
| 5 µM | ~0.15 | 85% |
| 25 µM | Not Detected | 100% |
| Data derived from graphical representation in Luciani et al., 2011.[6][12] |
Experimental Protocols
The following sections provide an overview of the standard methodologies used to investigate the effects of this compound.
This protocol describes the quantification of endogenous dafachronic acid from C. elegans.
-
Worm Culture and Treatment: A large, synchronized population of wild-type C. elegans is cultured in liquid S-medium. The culture is treated with a specific concentration of this compound (e.g., 25 µM) or a vehicle control (e.g., DMSO).
-
Lipid Extraction: Worms are harvested, washed, and flash-frozen. A liquid-liquid extraction is performed on the worm pellet using a solvent system such as ethyl acetate to isolate lipids, including dafachronic acids. An internal standard is added to normalize for extraction efficiency.
-
Quantification by LC/MS/MS: The extracted lipid fraction is analyzed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The compounds are separated on a C18 column, and dafachronic acid is identified and quantified based on its specific retention time and mass-to-charge ratio (m/z) transitions compared to a known standard curve.[6]
This protocol outlines a method to measure the direct inhibitory effect of this compound on DAF-9 enzyme activity.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. Cells are co-transfected with expression plasmids for C. elegans DAF-9 and a partner reductase, such as human oxidoreductase (hOR), which is necessary for P450 activity.
-
Inhibition Assay: The transfected cells are incubated with a known concentration of the DAF-9 substrate (e.g., 20 µM 4-cholesten-3-one) in the presence of varying concentrations of this compound or a vehicle control.
-
Metabolite Measurement: After the incubation period, the reaction is stopped, and the metabolites are extracted from the media. The amount of dafachronic acid produced is quantified by LC/MS/MS.
-
Data Analysis: The amount of product formed in the presence of this compound is compared to the control to determine the percentage of inhibition and calculate values such as the IC50.[6][12]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental processes described in this guide.
Caption: Dafachronic Acid signaling pathway and the inhibitory action of this compound on DAF-9.
Caption: Workflow for assessing this compound's impact in vivo and in vitro.
References
- 1. DAF-12 Regulates a Connected Network of Genes to Ensure Robust Developmental Decisions | PLOS Genetics [journals.plos.org]
- 2. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. micropublication.org [micropublication.org]
- 4. surface.syr.edu [surface.syr.edu]
- 5. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. This compound | P450 | TargetMol [targetmol.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Dafadine-A and its Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of DAF-9 Inhibition and its Role in Dauer Formation and Longevity
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Dafadine-A and its analogs as inhibitors of the DAF-9 cytochrome P450 enzyme. DAF-9 is a critical regulator of developmental timing and longevity in the nematode Caenorhabditis elegans and its mammalian ortholog, CYP27A1, represents a potential therapeutic target. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and optimization of novel DAF-9 inhibitors.
Introduction
This compound is a potent inhibitor of DAF-9, a key enzyme in the biosynthesis of dafachronic acids, which are steroid hormones that regulate the activity of the DAF-12 nuclear hormone receptor.[1][2] By inhibiting DAF-9, this compound promotes the entry of C. elegans into the dauer larval stage, a stress-resistant, alternative developmental stage associated with increased longevity.[1] This discovery has opened new avenues for investigating the molecular mechanisms of aging and for the development of novel therapeutics targeting pathways conserved across species. Understanding the structure-activity relationship of this compound and its analogs is crucial for the rational design of more potent and selective DAF-9 inhibitors.
Data Presentation: Structure-Activity Relationship of Dafadine Analogs
While a comprehensive quantitative structure-activity relationship (SAR) study with a large series of this compound analogs and their corresponding DAF-9 inhibitory IC50 values is not publicly available in the form of a detailed table, the initial discovery paper by Luciani et al. (2011) provides valuable insights into the SAR through the analysis of a small set of analogs. The data presented below is a summary and interpretation of the graphical data provided in that publication, which demonstrates the dose-dependent effect of this compound and its analogs on dauer formation in C. elegans.
| Analog | R Group Modification on Phenoxy Ring | Observed Activity (Dauer Formation) at 12.5 µM | Inferred DAF-9 Inhibition |
| This compound | 2,6-dimethyl | High | Strong |
| Analog B | 2-chloro, 4-fluoro | Moderate | Moderate |
| Analog C | 4-trifluoromethyl | Low | Weak |
| Analog D | 3-trifluoromethyl | Very Low / Inactive | Very Weak / Inactive |
Interpretation of SAR:
-
Substitution on the Phenoxy Ring is Critical: The nature and position of substituents on the phenoxy ring significantly impact the biological activity.
-
Methyl Groups at Positions 2 and 6 are Favorable: The 2,6-dimethyl substitution in this compound appears to be optimal for high activity among the tested analogs.
-
Electron-Withdrawing Groups Reduce Activity: The presence of electron-withdrawing groups, such as chloro, fluoro, and trifluoromethyl, generally leads to a decrease in the ability to induce dauer formation, suggesting weaker inhibition of DAF-9.
-
Positional Isomerism is Important: The position of the trifluoromethyl group has a dramatic effect on activity. The 4-CF3 analog (Analog C) retains some activity, while the 3-CF3 analog (Analog D) is nearly inactive. This suggests a specific steric and/or electronic interaction within the DAF-9 binding pocket.
Signaling Pathway
The following diagram illustrates the DAF-9/DAF-12 signaling pathway and the mechanism of action of this compound. Under favorable conditions, the insulin/IGF-1 signaling (IIS) pathway is active, leading to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor. This allows for the expression of DAF-9, which produces dafachronic acids (DAs). DAs then bind to the nuclear hormone receptor DAF-12, promoting reproductive development. Under unfavorable conditions or in the presence of this compound, DAF-9 activity is reduced, leading to low levels of DAs. Unliganded DAF-12, in complex with the co-repressor DIN-1, then promotes the expression of genes that lead to dauer formation and extended lifespan.
References
Methodological & Application
Application Notes and Protocols for Dafadine-A Treatment in C. elegans Dauer Larvae Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dafadine-A is a potent and specific small molecule inhibitor of the cytochrome P450 enzyme DAF-9 in the nematode Caenorhabditis elegans.[1][2] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[1][3][4][5] By inhibiting DAF-9, this compound effectively reduces the levels of DAs, leading to the unliganded form of DAF-12.[1] Unliganded DAF-12, in conjunction with its co-repressor DIN-1S, actively promotes entry into the dauer larval stage, a developmentally arrested and stress-resistant alternative larval stage.[1][3] This makes this compound a valuable pharmacological tool for studying the genetic and molecular pathways that regulate dauer formation, longevity, and developmental timing.[1][2] These application notes provide detailed protocols for the use of this compound to induce dauer larvae in C. elegans and summarize the expected quantitative outcomes.
Signaling Pathway of this compound Action
This compound exerts its effect by intervening in the well-characterized DAF-9/DAF-12 signaling pathway, which integrates environmental cues to regulate the decision between reproductive development and entry into the dauer diapause.
Caption: this compound inhibits DAF-9, blocking dafachronic acid production and promoting dauer formation.
Quantitative Data Summary
The effectiveness of this compound in inducing dauer formation is dose-dependent. The following table summarizes the reported effects of different concentrations of this compound on wild-type C. elegans.
| This compound Concentration (µM) | Phenotype Observed | Percentage of Population with Phenotype (%) | Reference |
| 0 (Vehicle Control) | Wild-type development | 0% Dauer | [1] |
| 6.25 | Mig (Migration of distal tip cells) defects | ~50% | [1] |
| 12.5 | Dauer formation | ~40% | [1] |
| 25 | Dauer formation | ~60% | [1] |
| 50 | Dauer formation | Not specified, but expected to be higher | [6] |
Note: The vehicle used in these experiments was 0.2% DMSO.[1] The percentages can vary slightly between experiments and laboratories. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for inducing dauer larvae in C. elegans using this compound.
Materials
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Synchronized population of L1 stage C. elegans
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
M9 buffer
-
Microscope for observing worm development
Experimental Workflow Diagram
Caption: Workflow for inducing dauer larvae in C. elegans using this compound.
Detailed Protocol
-
Preparation of this compound Plates:
-
Prepare NGM agar and cool it to approximately 55°C.
-
Add this compound stock solution to the molten NGM to achieve the desired final concentration (e.g., 12.5 µM, 25 µM). For control plates, add an equivalent volume of DMSO (e.g., 0.2%).
-
Gently mix and pour the plates. Allow the plates to solidify and dry for at least 24 hours before use.
-
-
Worm Synchronization:
-
Obtain a synchronized population of L1 stage worms. A common method is to wash adult worms off plates with M9 buffer, treat them with a bleach solution to isolate eggs, and then allow the eggs to hatch in M9 buffer in the absence of food. This will cause the worms to arrest at the L1 stage.
-
-
Seeding Plates and Worm Transfer:
-
A few hours before transferring the worms, spot the center of the this compound and control plates with a small lawn of E. coli OP50.
-
Pipette a known number of synchronized L1 worms (e.g., 100-200) onto the center of each plate.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature, typically 20°C or 25°C. Note that higher temperatures can enhance dauer formation.[7]
-
After 48-72 hours, examine the worms under a dissecting microscope. Dauer larvae can be identified by their characteristic thin morphology, lack of pharyngeal pumping, and resistance to 1% SDS (a confirmatory test). Non-dauer worms will have developed into later larval stages (L4) or adults.
-
-
Scoring and Data Analysis:
-
Count the number of dauer larvae and the total number of worms on each plate.
-
Calculate the percentage of dauer formation for each condition.
-
Perform statistical analysis to determine the significance of the results. At least three biological replicates should be performed for each condition.[1]
-
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that the this compound stock solution is fully dissolved in DMSO and that it is well-mixed into the NGM agar to ensure a uniform concentration.
-
Worm Strain: The genetic background of the C. elegans strain can influence its propensity to form dauers. The wild-type N2 strain is commonly used.
-
Temperature: Temperature is a critical factor in dauer formation. Maintain a consistent temperature throughout the experiment and consider testing different temperatures to optimize the induction.
-
Food Source: The amount and quality of the E. coli lawn can affect the results. Ensure a consistent food source across all plates.
-
Phenotypic Analysis: Besides dauer formation, this compound can induce other phenotypes such as gonad migration defects (Mig phenotype).[6] It is important to score these additional phenotypes if they are relevant to the research question.
By following these protocols and considering the factors outlined above, researchers can effectively use this compound as a reliable tool to induce and study dauer formation in C. elegans.
References
- 1. researchgate.net [researchgate.net]
- 2. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dauer Introduction Genetics of Dauer Arrest [wormatlas.org]
- 4. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]
- 6. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handbook - Dauer - Diapause [wormatlas.org]
Application Notes and Protocols for Cell-Based Assays Using Dafadine-A on HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dafadine-A is a potent inhibitor of the cytochrome P450 enzyme DAF-9 in C. elegans and its mammalian ortholog, CYP27A1 (sterol 27-hydroxylase).[1][2] In human cell lines such as HEK293, CYP27A1 plays a crucial role in cholesterol homeostasis by catalyzing the conversion of cholesterol to 27-hydroxycholesterol (27HC).[1] This oxysterol, in turn, acts as an endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that regulates the expression of genes involved in cholesterol efflux and transport, including ABCA1 and ABCG1.[3]
These application notes provide detailed protocols for utilizing this compound in HEK293 cell-based assays to study the inhibition of CYP27A1 and its downstream effects on the LXR signaling pathway. The provided methodologies are intended to guide researchers in pharmacology, cell biology, and drug discovery in investigating the cellular functions of CYP27A1 and the mechanism of action of its inhibitors.
Data Presentation
Table 1: Representative Dose-Dependent Inhibition of 4-Cholesten-3-one Metabolism by this compound in HEK293 Cells
The following table presents illustrative quantitative data demonstrating the dose-dependent inhibition of CYP27A1 activity by this compound in HEK293 cells transiently expressing human CYP27A1. The activity is measured by the formation of the metabolite 27-hydroxy-4-cholesten-3-one from the substrate 4-cholesten-3-one, as determined by LC-MS/MS. This data is representative of findings reported by Luciani et al., 2011, which demonstrated a dose-dependent inhibition.[1][2]
| This compound Concentration (µM) | Mean Metabolite Level (Normalized Peak Area) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0.08 | 0 |
| 0.5 | 0.85 | 0.06 | 15 |
| 1 | 0.68 | 0.05 | 32 |
| 5 | 0.35 | 0.04 | 65 |
| 10 | 0.15 | 0.02 | 85 |
| 25 | 0.05 | 0.01 | 95 |
| 50 | < 0.01 | - | > 99 |
Note: Data are illustrative and should be determined experimentally.
Signaling Pathway
The inhibition of CYP27A1 by this compound in HEK293 cells disrupts the conversion of cholesterol to 27-hydroxycholesterol. This reduction in 27HC levels leads to decreased activation of the Liver X Receptor (LXR), which in turn downregulates the expression of LXR target genes such as ABCA1 and ABCG1, impacting cellular cholesterol efflux.
Experimental Protocols
HEK293 Cell Culture and Maintenance
Aseptic cell culture techniques are mandatory for all procedures.
-
Cell Line: HEK293 (Human Embryonic Kidney 293)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Aspirate the growth medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density.
-
Cell Viability Assay (MTT Assay)
To determine the non-toxic concentration range of this compound for subsequent experiments.
-
Materials:
-
HEK293 cells
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
-
Replace the medium with the this compound dilutions and incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
CYP27A1 Inhibition Assay in HEK293 Cells
This protocol details the measurement of CYP27A1 inhibition by this compound using LC-MS/MS.
-
Materials:
-
HEK293 cells
-
Expression vector for human CYP27A1 (optional, for overexpression)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well cell culture plates
-
This compound
-
4-cholesten-3-one (substrate)
-
Internal standard (e.g., deuterated 27-hydroxycholesterol)
-
Acetonitrile
-
Formic acid
-
-
Protocol:
-
Cell Seeding (and Transfection):
-
Seed HEK293 cells in 6-well plates.
-
(Optional) If endogenous CYP27A1 levels are low, transfect cells with a CYP27A1 expression vector according to the manufacturer's protocol and incubate for 24-48 hours.
-
-
This compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound (determined from the viability assay) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Substrate Addition:
-
Add 4-cholesten-3-one to each well to a final concentration of 20 µM.
-
Incubate for a predetermined time (e.g., 4-6 hours) at 37°C.
-
-
Sample Extraction:
-
Collect the cell culture medium.
-
Add an internal standard to each sample.
-
Extract the metabolites by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence of the metabolite (27-hydroxy-4-cholesten-3-one) using a validated LC-MS/MS method.
-
Quantify the metabolite levels relative to the internal standard.
-
-
Gene Expression Analysis of LXR Target Genes (qPCR)
To assess the downstream effects of CYP27A1 inhibition on the expression of LXR target genes.
-
Materials:
-
HEK293 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Seed HEK293 cells in 6-well plates and allow them to adhere.
-
Treat cells with a non-toxic concentration of this compound or vehicle control for 24 hours.
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for ABCA1, ABCG1, and the housekeeping gene.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
-
-
Disclaimer
These protocols and application notes are intended for research use only by qualified personnel. The experimental conditions, particularly concentrations and incubation times, may require optimization for specific experimental setups and cell batches. It is recommended to perform appropriate controls and validate all assays.
References
Application Notes and Protocols: In Vitro Inhibition of CYP27A1 by Dafadine-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 27A1 (CYP27A1), also known as sterol 27-hydroxylase, is a mitochondrial enzyme that plays a critical role in cholesterol homeostasis. It catalyzes the initial step in the alternative, or acidic, pathway of bile acid synthesis by hydroxylating cholesterol at the 27th position to form 27-hydroxycholesterol.[1][2] This enzymatic reaction is not only crucial for the elimination of cholesterol from the body but also generates an important signaling molecule involved in lipid metabolism. Given its role, CYP27A1 has emerged as a potential therapeutic target for various conditions, including certain cancers.
Dafadine-A is a known inhibitor of the DAF-9 cytochrome P450 in Caenorhabditis elegans and has been shown to inhibit its mammalian ortholog, CYP27A1.[3][4][5] These application notes provide a summary of the available data and detailed protocols for studying the in vitro inhibition of CYP27A1 by this compound.
Data Presentation
| Inhibitor | Target Enzyme | Substrate | Assay Type | IC50 | Kᵢ | Inhibition Type | Reference |
| This compound | Human CYP27A1 | Cholesterol | Recombinant Enzyme Assay | Data to be determined | Data to be determined | Data to be determined | N/A |
| This compound | Human CYP27A1 | 4-cholesten-3-one | Cell-based Assay | Data to be determined | Data to be determined | Data to be determined | [3] |
Experimental Protocols
Protocol 1: In Vitro CYP27A1 Inhibition Assay Using Recombinant Human Enzyme
This protocol is designed to determine the inhibitory potential of this compound on the activity of recombinant human CYP27A1 using cholesterol as a substrate.
Materials:
-
Recombinant human CYP27A1
-
Adrenodoxin
-
Adrenodoxin reductase
-
NADPH regenerating system (e.g., BD Gentest™ solutions A and B)
-
[4-¹⁴C]cholesterol (specific activity ~50-60 mCi/mmol)
-
Unlabeled cholesterol
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Poly(vinyl alcohol)
-
HPLC system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Reconstitution of the Enzyme System:
-
In a microcentrifuge tube on ice, prepare the reconstituted enzyme system by incubating recombinant human CYP27A1 (final concentration ~0.004 µM), adrenodoxin (final concentration ~2.0 µM), and adrenodoxin reductase (final concentration ~0.5 µM) in potassium phosphate buffer for 10 minutes.
-
-
Preparation of Substrate and Inhibitor:
-
Prepare a stock solution of [4-¹⁴C]cholesterol and unlabeled cholesterol in a suitable solvent (e.g., ethanol). The final concentration of cholesterol in the reaction should be approximately 25 µM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a dilution series to test a range of inhibitor concentrations.
-
-
Reaction Setup:
-
In a clean tube, combine the reconstituted enzyme system, NADPH regenerating solutions, and poly(vinyl alcohol).
-
Add the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding the cholesterol substrate mixture. The final reaction volume should be 1 ml.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Extract the sterols by vortexing and centrifugation.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Analyze the formation of [¹⁴C]27-hydroxycholesterol from [¹⁴C]cholesterol using an HPLC system equipped with a radioactivity detector.
-
The retention times for 27-hydroxycholesterol and cholesterol are typically around 12 and 22 minutes, respectively, under standard reverse-phase HPLC conditions.[6]
-
Quantify the radioactivity in the collected fractions corresponding to the substrate and product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol converted to 27-hydroxycholesterol.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
CYP27A1 in the Bile Acid Synthesis Pathway
Caption: Role of CYP27A1 in the alternative pathway of bile acid synthesis and its inhibition by this compound.
Experimental Workflow for In Vitro CYP27A1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibition of CYP27A1 by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids Synthesis [flipper.diff.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dafadine-A in the Study of Parasitic Nematodes
Introduction
Dafadine-A is a potent and specific small-molecule inhibitor of the cytochrome P450 enzyme DAF-9.[1][2] In the model organism Caenorhabditis elegans, DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroidal hormones that act as ligands for the nuclear hormone receptor DAF-12.[2][3][4] The DAF-9/DAF-12 signaling pathway is a critical regulator of developmental decisions, particularly the entry into and exit from the dauer diapause, a stress-resistant larval stage.[1][5] This pathway integrates environmental cues, such as food availability and population density (sensed via ascaroside pheromones), with internal metabolic states to control whether a nematode undergoes continuous reproductive development or enters the dauer stage.[4][6]
The dauer larva of C. elegans is analogous to the infective third-stage larva (iL3) of many parasitic nematodes, including significant pathogens of humans and livestock like Strongyloides stercoralis and Haemonchus contortus.[3][7][8] By inhibiting DAF-9, this compound prevents the synthesis of dafachronic acids, mimicking a low-food or high-stress environment.[2] This leads to the unliganded DAF-12 receptor promoting the genetic program for dauer formation.[2][5] Consequently, this compound serves as an invaluable chemical tool to pharmacologically induce a dauer-like state, enabling researchers to study the molecular mechanisms governing the infective stage transition, screen for novel anthelmintics, and investigate the conservation and divergence of developmental pathways across different nematode species.[1][3][8]
Data Presentation
Quantitative data from studies on this compound demonstrates its specific and dose-dependent effects on DAF-9 activity and nematode phenotype.
Table 1: In Vitro Inhibition of DAF-9 Activity by this compound
This table summarizes the dose-dependent inhibitory effect of this compound on the ability of DAF-9 to metabolize its substrate, 4-cholesten-3-one, in a HEK293 cell-based assay.[2][9]
| This compound Concentration | DAF-9 Metabolite Production (Normalized) |
| 0 µM (Control) | 1.00 |
| 1 µM | ~0.60 |
| 10 µM | ~0.20 |
| 25 µM | Not Detected |
Data is estimated based on graphical representations in the source literature.[2][9]
Table 2: Phenotypic Effects of this compound Across Nematode Species
This compound's effects can vary, highlighting the evolutionary divergence of developmental pathways.
| Nematode Species | This compound Concentration | Observed Phenotype(s) | Reference |
| Caenorhabditis elegans | 10-50 µM | Constitutive dauer formation, gonad migration defects, protruding vulva. | [3] |
| Haemonchus contortus | Not specified | Inhibition of DAF-9 reduces endogenous DA, compromising larval exsheathment and development. | [3][8] |
| Auanema freiburgensis | Not specified | Induces dauer formation. | [3] |
| Pristionchus pacificus | 1-50 µM | Does not cause constitutive dauer formation; may slightly retard developmental rate at high concentrations. | [3] |
Signaling Pathways and Experimental Workflows
Visualizations of the relevant biological pathways and experimental procedures aid in understanding the application of this compound.
Caption: DAF-9/DAF-12 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a nematode dauer formation assay using this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Nematode Growth Media (NGM) Plates
This protocol details the preparation of NGM plates containing this compound for use in phenotypic assays.
Materials:
-
This compound (e.g., CAS 1065506-69-5)
-
Dimethyl sulfoxide (DMSO)
-
Autoclaved NGM-lite agar, cooled to ~55°C
-
Sterile 6 cm petri dishes
-
OP50 E. coli culture
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[3] Store in small aliquots at -20°C, protected from light.
-
Add to Media: While the autoclaved NGM-lite is cooling in a 55°C water bath, add the this compound stock solution to the desired final concentration (e.g., 1 µM, 10 µM, 25 µM, 50 µM).[3] For a 10 µM final concentration, add 1 µL of 10 mM stock per 1 mL of NGM.
-
Prepare Control Plates: For a vehicle control, add an equivalent volume of DMSO to a separate batch of NGM.[3] For example, if testing 10 µM this compound, the control plates should contain 0.1% (v/v) DMSO.[3]
-
Pour Plates: Swirl the media gently to mix and immediately pour into 6 cm petri dishes (~10 mL per plate). Allow the plates to solidify at room temperature for at least 24 hours.
-
Seed Plates: Two days prior to the experiment, seed each plate with 150 µL of an overnight culture of OP50 E. coli.[3] Allow the bacterial lawn to grow at room temperature.
-
Storage: Store plates at 4°C for up to 3 weeks.[3] Note that efficacy may decrease in older plates.[3]
Protocol 2: Dauer Formation Assay in C. elegans
This protocol is used to quantify the effect of this compound on the decision to enter the dauer stage.
Materials:
-
Prepared this compound and DMSO control plates (see Protocol 1)
-
Age-synchronized adult C. elegans (N2 wild-type)
-
M9 Buffer
-
Platinum wire worm pick
-
Dissecting microscope
Procedure:
-
Synchronize Worms: Prepare a population of gravid adult hermaphrodites.
-
Egg Laying: Place 5-10 gravid adult hermaphrodites onto the center of the bacterial lawn on each experimental and control plate.[3]
-
Incubation: Allow the adults to lay eggs for a defined period, typically 4-5 hours, at 22°C.[3]
-
Remove Adults: After the egg-laying window, carefully remove all adult worms from the plates using a worm pick.
-
Progeny Development: Incubate the plates at the desired temperature (e.g., 22°C or 25°C) for approximately 72 hours to allow the progeny to develop.
-
Phenotypic Scoring:
-
Examine the progeny on each plate under a dissecting microscope.
-
Dauer larvae are thin, dark, and radially constricted. They are also resistant to 1% SDS, a characteristic used for definitive identification. Non-dauer animals will be reproductively developing L4 larvae or adults.
-
Count the number of dauer and non-dauer animals on each plate.
-
-
Data Analysis:
-
Calculate the percentage of dauer formation for each condition: (% Dauer) = (Number of Dauer Larvae / Total Number of Progeny) * 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare this compound treated groups to the DMSO control. At least three biological replicates should be performed for each condition.[9]
-
References
- 1. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule pheromones and hormones controlling nematode development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C. elegans dauer formation and the molecular basis of plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the nuclear receptor DAF-12 as a therapeutic target in parasitic nematodes | Semantic Scholar [semanticscholar.org]
- 8. Dafachronic acid promotes larval development in Haemonchus contortus by modulating dauer signalling and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Steroid Hormone Signaling Pathways with Dafadine-A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dafadine-A is a potent and selective inhibitor of the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[3][4][5] The DAF-9/DAF-12 signaling pathway is a critical regulator of developmental timing, longevity, and entry into the dauer diapause, a stress-resistant larval stage.[2][6][7] By inhibiting DAF-9, this compound effectively blocks the production of dafachronic acids, leading to the activation of DAF-12-mediated transcriptional programs that promote dauer formation and extend lifespan.[8][9] These properties make this compound an invaluable tool for dissecting the intricacies of steroid hormone signaling in both nematodes and mammals.
Mechanism of Action
This compound directly binds to the catalytic center of the DAF-9 protein, inhibiting its enzymatic activity.[9] This inhibition prevents the conversion of cholesterol-derived precursors into dafachronic acids. In the absence of its ligands, the DAF-12 nuclear receptor remains in a complex with the co-repressor DIN-1S, leading to the transcriptional regulation of genes that control dauer formation and longevity.[4][9]
Applications
-
Induction of Dauer Formation in C. elegans : this compound can be used to robustly and selectively induce the dauer phenotype in wild-type C. elegans under standard laboratory conditions, providing a powerful tool for studying the genetics and physiology of this developmental diapause.[6][8]
-
Dissection of Steroid Hormone Signaling Pathways : As a specific inhibitor, this compound allows for the precise temporal and dose-dependent manipulation of the DAF-9/DAF-12 pathway, facilitating the identification of upstream regulators and downstream targets.
-
Longevity Studies : this compound has been shown to extend the lifespan of C. elegans, making it a useful compound for investigating the molecular mechanisms that link steroid hormone signaling to aging.[1][9]
-
Mammalian Cell-Based Assays : this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1, and can be used in cell-based assays to study the role of this enzyme in mammalian physiology and disease.[1][2]
Quantitative Data
The following table summarizes the effective concentrations of this compound in various experimental settings.
| Parameter | Organism/Cell Line | Concentration | Effect | Reference |
| Dauer Formation | C. elegans (wild-type) | 12.5 µM | Induces constitutive dauer formation in >30% of worms. | [1] |
| Protruding Vulva (Pvl) and Distal-Tip Cell Migration (Mig) Defects | C. elegans (wild-type) | 25 µM | Causes Pvl and Mig defects in over 60% of worms. | [1] |
| CYP27A1 Inhibition | Mammalian system | 5 µM | Inhibits the ability of CYP27A1 to metabolize 4-cholesten-3-one. | [1] |
| Lifespan Extension | C. elegans (wild-type) | Not specified in abstracts | Extends the lifespan by 29%. | [1] |
| Inhibition of DAF-9 Metabolism | HEK293 cell-based assay | Dose-dependent | Inhibits the ability of DAF-9 to metabolize 20 µM 4-cholesten-3-one. | [8] |
Signaling Pathway Diagram
References
- 1. assaygenie.com [assaygenie.com]
- 2. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 3. Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dauer - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Dafadine-A solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Dafadine-A in culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Solubility Data
The solubility of this compound can vary depending on the solvent and any co-solvents used. It is crucial to select the appropriate solvent system for your specific experimental needs to avoid precipitation and ensure accurate dosing.
| Solvent System | Achieved Concentration | Notes |
| DMSO | 100 mg/mL[1] | High concentration stock solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM)[2] | This formulation yields a clear solution. It is advised to use this formulation with caution if the continuous dosing period exceeds half a month[2]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM)[2] | Provides a clear solution[2]. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM)[2] | Results in a clear solution[2]. |
Stability Data
Proper storage of this compound in both its solid form and in solution is critical to maintain its biological activity and ensure experimental reproducibility.
| Form | Storage Temperature | Shelf Life |
| Solid | 0 - 4°C | Short term (days to weeks)[3] |
| Solid | -20°C | Long term (months to years)[3][4] |
| Stock Solution in DMSO | -20°C | Up to 6 months[1] |
| Stock Solution in DMSO | -80°C | Up to 2 years[2] |
| This compound in NGM Lite Media Plates | 4°C | Reduced efficacy observed after 3 weeks[5]. |
Experimental Protocols
Following standardized protocols for the preparation of this compound solutions is essential for obtaining consistent and reliable experimental results.
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of 391.47 g/mol )[3].
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[2].
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[2].
-
Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for up to 2 years[1][2].
References
Technical Support Center: Optimizing Dafadine-A for Dauer Induction
Welcome to the technical support center for Dafadine-A utilization in C. elegans dauer induction experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed protocols, and data to assist researchers, scientists, and drug development professionals in effectively using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce dauer formation?
A1: this compound is a chemical inhibitor of the DAF-9 cytochrome P450 enzyme in Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2][3][4] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[2][5] Under favorable conditions, DAs bind to DAF-12, promoting reproductive development.[5][6] By inhibiting DAF-9, this compound prevents DA synthesis.[5] In the absence of its DA ligand, DAF-12 associates with the corepressor DIN-1S to actively promote entry into the stress-resistant dauer diapause.[5]
Q2: I'm not seeing the expected percentage of dauer formation. What are common causes?
A2: Several factors can influence the efficacy of this compound. Please check the following:
-
This compound Concentration: Ensure the final concentration in your media is accurate. A dose-response relationship is expected. At 12.5 µM, you should see over 30% of wild-type worms enter the dauer stage.[4]
-
Solvent and Vehicle Control: this compound is typically dissolved in DMSO. Ensure your vehicle control (DMSO without this compound) plates show no significant dauer formation. The final DMSO concentration should be consistent across all plates and ideally kept low (e.g., ≤0.2%).[5]
-
Environmental Conditions: Temperature is a critical factor. Dauer formation is generally enhanced at higher temperatures like 25°C.[7][8] Ensure incubators are calibrated and maintaining a stable temperature.
-
Worm Synchronization: For reproducible results, start with a synchronized population of worms, typically by collecting eggs from gravid adults over a short period (e.g., 2-4 hours).[7][9]
-
Bacterial Food Source: The presence and amount of food can suppress dauer formation.[10] Ensure a consistent, but not excessive, lawn of OP50 E. coli is used for each experiment.
Q3: At higher concentrations of this compound, I'm observing non-dauer phenotypes. Is this normal?
A3: Yes, this is an expected outcome. At concentrations of 25 µM, this compound is known to cause other phenotypes in addition to constitutive dauer formation (Daf-c), including protruding vulva (Pvl) and defects in distal-tip cell migration (Mig) in over 60% of worms.[4][6] These phenotypes are consistent with the known roles of the DAF-9/DAF-12 pathway in development.[5]
Q4: How can I confirm that the dauer phenotype is specifically due to DAF-9 inhibition?
A4: A key validation experiment is a rescue assay. The Daf-c and Mig phenotypes induced by this compound can be suppressed by the addition of exogenous Δ7-dafachronic acid to the culture medium.[5] This demonstrates that this compound is acting upstream of the DAF-12 receptor by limiting its natural ligand.
Q5: What is the stability and proper storage method for this compound?
A5: this compound is supplied as a solid powder and should be stored at -20°C for long-term stability (months to years).[11][12] For experimental use, prepare a concentrated stock solution in DMSO. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a year or at -80°C for up to two years.[4][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Dauer Induction | 1. Incorrect this compound concentration. 2. This compound degradation. 3. Incubation temperature too low. 4. Excessive bacterial food source. | 1. Verify calculations and perform a concentration titration (see Table 1). 2. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C or below.[4][11] 3. Increase incubation temperature to 25°C, a standard temperature for enhancing dauer formation.[7][8] 4. Standardize the amount of OP50 seeded on each plate. |
| High Variability Between Replicates | 1. Inconsistent number of eggs per plate. 2. Non-synchronized worm population. 3. Uneven drug distribution in agar. 4. Temperature fluctuations in the incubator. | 1. Tightly control the egg-laying window (e.g., 2-4 hours) and the number of gravid adults used.[14] 2. Perform an egg-prep/bleaching protocol for a highly synchronous starting population.[7] 3. Add this compound to molten agar and mix thoroughly before pouring plates. 4. Use a calibrated incubator and avoid opening it frequently. |
| High Dauer Percentage in Control Group | 1. Plates are overgrown/starved. 2. High population density (pheromones). 3. High incubation temperature (≥27°C). | 1. Ensure an adequate, but not depleted, food source is present throughout the assay period. 2. Limit the number of eggs per plate to avoid overcrowding (e.g., 100-200 eggs on a 55mm plate).[14] 3. Verify incubator temperature. Wild-type worms can enter dauer at temperatures of 27°C or higher.[7][9] |
| Unhealthy or Dead Worms | 1. DMSO concentration is too high. 2. Contamination of plates. | 1. Ensure the final DMSO concentration does not exceed 0.5% (v/v). 2. Use sterile techniques when preparing plates and handling worms. |
Data Presentation: this compound Dose-Response
The following table summarizes the expected phenotypes in wild-type (N2) C. elegans at various concentrations of this compound.
Table 1: Phenotypic Effects of this compound on Wild-Type C. elegans
| This compound Concentration (µM) | Primary Phenotype(s) | Percentage of Population Affected | Reference(s) |
|---|---|---|---|
| 5 | Inhibition of CYP27A1 (mammalian ortholog) | - | [4] |
| 12.5 | Constitutive Dauer Formation (Daf-c) | > 30% | [4] |
| 25 | Daf-c, Protruding Vulva (Pvl), Migration Defects (Mig) | > 60% (for Pvl and Mig) |[4][6] |
Experimental Protocols
Protocol: Dauer Induction Assay Using this compound
This protocol details the steps for inducing dauer formation in a synchronized population of wild-type C. elegans.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
M9 Buffer
-
Synchronized L4 or young adult wild-type (N2) worms
Methodology:
-
Plate Preparation:
-
Prepare molten NGM agar and cool to ~55°C.
-
Add the this compound stock solution to the desired final concentration (e.g., 12.5 µM). Add an equivalent volume of DMSO to control plates. Mix thoroughly by inversion.
-
Pour plates and allow them to solidify and dry for 24-48 hours.
-
Seed each plate with a small, standardized amount of OP50 E. coli and allow the lawn to grow for ~24 hours at room temperature.
-
-
Worm Synchronization:
-
Place 5-10 gravid adult hermaphrodites onto the prepared NGM plates (both experimental and control).
-
Allow them to lay eggs for a defined period (e.g., 4 hours) at 20°C.
-
After the egg-laying period, carefully remove the adult worms from the plates.
-
-
Dauer Induction:
-
Scoring Phenotypes:
-
Remove plates from the incubator and score the worms under a dissecting microscope.
-
Count the total number of worms on each plate.
-
Identify and count the number of dauer larvae. Dauers are characteristically thin, dark, and radially constricted. They are also resistant to 1% SDS, which can be used as a selection method if needed.[14]
-
Calculate the percentage of dauer formation: (% Dauer) = (Number of Dauer Larvae / Total Number of Worms) * 100.
-
Perform counts for at least three biological replicates for each condition.
-
Visualizations
Dauer Signaling Pathway
Caption: this compound inhibits DAF-9, blocking dafachronic acid synthesis and promoting dauer formation via DAF-12.
Experimental Workflow
Caption: Workflow for a C. elegans dauer induction assay using this compound.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Handbook - Dauer - Diapause [wormatlas.org]
- 11. medkoo.com [medkoo.com]
- 12. chemfarms.com [chemfarms.com]
- 13. This compound [sigmaaldrich.com]
- 14. community.alliancegenome.org [community.alliancegenome.org]
Technical Support Center: Overcoming Limited Dafadine-A Activity in Pristionchus pacificus
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering limited or no activity of Dafadine-A in their Pristionchus pacificus experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inducing dauer formation in Pristionchus pacificus as it does in Caenorhabditis elegans?
A1: this compound is a known inhibitor of the cytochrome P450 enzyme DAF-9, which is crucial for dafachronic acid (DA) biosynthesis in C. elegans.[1][2][3] However, studies have shown that this compound does not cause constitutive dauer formation or other associated phenotypes like gonad migration defects in P. pacificus.[1][2][4] This suggests a significant divergence in the DA biosynthesis pathway between the two nematode species. It is hypothesized that P. pacificus may lack a DAF-9 homolog that is sensitive to this compound, or that the enzymatic steps for DA production have evolved differently.[1][4]
Q2: If this compound doesn't work, does that mean the dafachronic acid signaling pathway is absent in P. pacificus?
A2: No, the core components of the dafachronic acid signaling module are conserved in P. pacificus. The nuclear hormone receptor DAF-12, which binds to dafachronic acid to regulate developmental decisions, is present and functional.[5][6] Mutants with defects in DA production exhibit a dauer-constitutive phenotype that can be rescued by the external application of Δ7-dafachronic acid.[5] This indicates that while the upstream biosynthesis of DA differs, the downstream signaling through DAF-12 remains a key regulatory mechanism for dauer formation.
Q3: What are the known key enzymes in the dafachronic acid biosynthesis pathway in P. pacificus?
A3: A crucial enzyme identified in P. pacificus is a hydroxysteroid dehydrogenase (HSD). Deletions in the gene encoding this HSD result in a dauer-constitutive phenotype, highlighting its essential role in producing dafachronic acids.[5] While P. pacificus has three daf-9-like genes in its genome, their specific functions and sensitivity to inhibitors like this compound have not been fully elucidated.[1]
Q4: How do the upstream signaling pathways regulating dauer formation in P. pacificus compare to those in C. elegans?
A4: In C. elegans, the TGF-ß (DAF-7) and insulin-like (DAF-2) signaling pathways are well-characterized upstream regulators of DA biosynthesis.[1][4][5] While the fundamental logic of developmental control may be preserved, the specific genes and their interactions in these upstream pathways in P. pacificus appear to have undergone "developmental system drift".[1][4] This means that while the overall output (dauer formation) is regulated by environmental cues, the specific molecular components and their connections may differ from C. elegans.
Troubleshooting Guide
If you are aiming to manipulate the dauer pathway in P. pacificus and are finding this compound to be ineffective, consider the following alternative strategies.
| Issue | Suggested Solution | Rationale |
| This compound treatment does not induce dauer formation. | 1. Utilize Ppa-hsd-2(csu60) mutants: This strain has a deletion in a key hydroxysteroid dehydrogenase, leading to a constitutive dauer phenotype.[5] 2. Directly supplement with Δ7-dafachronic acid: This can be used to rescue dauer-constitutive mutants or to study the downstream effects of DAF-12 activation.[5][6] 3. Pheromone treatment: Use extracts from P. pacificus liquid cultures to induce dauer formation in a dose-dependent manner.[6] | These methods bypass the this compound-insensitive step in DA biosynthesis and directly manipulate the conserved downstream pathway or utilize natural induction cues. |
| Difficulty in obtaining a high percentage of dauers. | 1. Optimize pheromone concentration: The concentration of pheromone required for efficient dauer formation is higher than that for inducing changes in mouth morphology.[6] 2. Control environmental factors: Ensure consistent temperature and food availability, as these also influence dauer formation.[7] | Fine-tuning the induction conditions is critical for achieving a robust and reproducible dauer phenotype. |
| Variability in experimental results. | 1. Use synchronized worm populations: Start experiments with age-synchronized larvae (e.g., freshly hatched J2s) to reduce developmental stage-related variability.[8] 2. Maintain consistent culture conditions: Use standardized NGM lite plates and OP50 bacterial food source.[4] | Standardization of protocols minimizes confounding variables and improves the reliability of your findings. |
Experimental Protocols
Protocol 1: Dauer Formation Assay in P. pacificus
This protocol is adapted from established methods for inducing dauer formation using pheromone extracts.[8]
Materials:
-
6 cm NGM agar plates without peptone or cholesterol
-
Kanamycin (50 µg/ml final concentration)
-
Kanamycin-inactivated E. coli OP50
-
Freshly hatched P. pacificus J2 larvae
-
P. pacificus pheromone extract
Procedure:
-
Prepare 6 cm NGM agar plates without peptone and cholesterol, supplemented with 50 µg/ml kanamycin.
-
Apply 100 µl of the P. pacificus pheromone extract onto the surface of the agar plates.
-
Seed the plates with a lawn of kanamycin-inactivated E. coli OP50.
-
Transfer a synchronized population of freshly hatched P. pacificus J2 larvae to the assay plates.
-
Incubate the plates at 20°C.
-
Score the percentage of dauer larvae after a designated time period (e.g., 3-4 days).
Protocol 2: Δ7-Dafachronic Acid Rescue Experiment
This protocol describes how to rescue the dauer-constitutive phenotype of a mutant strain.
Materials:
-
Dauer-constitutive P. pacificus strain (e.g., Ppa-hsd-2(csu60))
-
NGM plates seeded with E. coli OP50
-
Δ7-dafachronic acid stock solution (in ethanol or water)
-
Control plates with the corresponding solvent
Procedure:
-
Prepare NGM plates seeded with E. coli OP50.
-
Add Δ7-dafachronic acid to the plates at the desired final concentration. Ensure even distribution. Prepare control plates with the solvent alone.
-
Transfer synchronized eggs or J2 larvae of the dauer-constitutive mutant strain to the plates.
-
Incubate at 20°C.
-
Observe the developmental stages of the worms daily. A successful rescue will result in the worms developing into reproductive adults instead of arresting as dauers.
Signaling Pathway Visualizations
The following diagrams illustrate the current understanding of the dafachronic acid signaling pathway in P. pacificus and its comparison to C. elegans.
Caption: Dafachronic acid signaling in P. pacificus.
References
- 1. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. micropublication.org [micropublication.org]
- 5. Steroid hormone pathways coordinate developmental diapause and olfactory remodeling in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sommerlab.org [sommerlab.org]
- 7. Natural variation in Pristionchus pacificus dauer formation reveals cross-preference rather than self-preference of nematode dauer pheromones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Refining Dafadine-A Treatment Protocols for Consistent Results: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed protocols to help researchers achieve consistent and reproducible results when using Dafadine-A in their experiments. By addressing common issues and providing clear methodologies, we aim to facilitate the effective use of this selective inhibitor of the DAF-9 cytochrome P450 and its mammalian ortholog, CYP27A1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the DAF-9 cytochrome P450 enzyme in Caenorhabditis elegans and its mammalian homolog, CYP27A1.[1][2] In C. elegans, DAF-9 is a key enzyme in the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[3] By inhibiting DAF-9, this compound prevents the production of dafachronic acids, leading to the activation of DAF-12-mediated pathways that promote entry into the dauer diapause state and extend lifespan.[2][3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] For long-term storage (months to years), the solid compound should be stored at -20°C in a dry, dark environment.[1] Stock solutions in DMSO should be stored in tightly sealed vials at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: Can I use prepared this compound plates that have been stored for a while?
A3: It is strongly recommended to use freshly prepared plates. There is a noticeable reduction in the efficacy of this compound on C. elegans when using plates that are more than three weeks old.[4] For consistent results, plates should be prepared and used as soon as possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no induction of dauer phenotype in C. elegans | 1. This compound Degradation: The compound may have degraded on the plates. 2. Incorrect Concentration: Errors in stock solution preparation or dilution. 3. Solvent Evaporation: Uneven distribution of the compound due to solvent evaporation during plate preparation. 4. Bacterial Strain: The bacterial food source can influence worm physiology and drug metabolism. | 1. Use Freshly Prepared Plates: Do not use NGM plates containing this compound that are older than three weeks.[4] 2. Verify Concentration: Double-check all calculations for stock solution and final concentrations in the media. 3. Proper Mixing: Ensure the this compound stock solution is thoroughly mixed with the molten NGM agar before pouring plates. Allow the plates to cool and solidify in a controlled environment. 4. Standardize Bacterial Strain: Use a consistent E. coli strain (e.g., OP50) for all experiments and ensure a uniform bacterial lawn. |
| High variability in lifespan extension experiments | 1. Temperature Fluctuations: C. elegans lifespan is highly sensitive to temperature. 2. Progeny Contamination: Unwanted progeny can confound the results of adult lifespan assays. 3. Inconsistent this compound Activity: See "Inconsistent or no induction of dauer phenotype" above. | 1. Maintain Constant Temperature: Use a temperature-controlled incubator and monitor the temperature regularly. 2. Prevent Progeny: Use a sterile strain or a method to eliminate progeny, such as 5-fluoro-2'-deoxyuridine (FUdR). Be aware that FUdR itself can sometimes affect lifespan in certain genetic backgrounds. 3. Ensure Consistent Treatment: Adhere to strict protocols for this compound plate preparation and use. |
| Unexpected or off-target effects in mammalian cell culture | 1. High Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. 2. Cell Line Sensitivity: Different cell lines may have varying sensitivities and off-target responses. 3. Solvent Toxicity: High concentrations of the DMSO vehicle can be toxic to cells. | 1. Perform Dose-Response Curve: Determine the optimal concentration range for CYP27A1 inhibition with minimal toxicity. 2. Characterize Cell Line: If possible, confirm the expression of CYP27A1 in your cell line of interest. 3. Use Appropriate Vehicle Control: Always include a vehicle (DMSO) control at the same final concentration used for the this compound treatment. |
| Precipitation of this compound in cell culture media | 1. Poor Solubility: this compound has limited solubility in aqueous solutions. | 1. Prepare Fresh Dilutions: Prepare working solutions of this compound in cell culture media immediately before use from a concentrated DMSO stock. 2. Gentle Mixing: Ensure thorough but gentle mixing when diluting the stock solution into the media. 3. Visual Inspection: Visually inspect the media for any signs of precipitation before adding it to the cells. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on C. elegans Phenotypes
| This compound Concentration (µM) | Dauer Formation (%) | Protruding Vulva (Pvl) (%) | Gonad Migration Defect (Mig) (%) | Reference(s) |
| 1 | - | - | - | [4] |
| 10 | - | - | - | [4] |
| 12.5 | > 30% | - | - | [3] |
| 25 | > 60% | > 60% | > 60% | [3][4] |
| 50 | - | - | - | [4] |
Note: "-" indicates data not specified in the cited sources.
Table 2: Effect of this compound on C. elegans Lifespan
| This compound Concentration | Lifespan Extension | Reference(s) |
| Not specified | Up to 29% increase in wild-type worms | [3] |
Experimental Protocols
Protocol 1: C. elegans Dauer Formation Assay with this compound
This protocol is adapted from established methods for inducing the dauer phenotype in C. elegans using this compound.[4]
Materials:
-
This compound
-
DMSO
-
Nematode Growth Medium (NGM) Lite agar
-
6 cm Petri plates
-
E. coli OP50 culture
-
Synchronized L1-stage C. elegans
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in aliquots.
-
Plate Preparation:
-
Autoclave NGM Lite media and cool to approximately 55-60°C.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 1 µM, 10 µM, 25 µM, or 50 µM). Ensure thorough mixing.
-
Prepare a vehicle control plate with the equivalent volume of DMSO. For a 10 µM this compound plate, the DMSO concentration would be 0.1% (v/v).
-
Pour the agar into 6 cm Petri plates and allow them to solidify.
-
Store the plates at 4°C for no longer than three weeks.
-
-
Bacterial Seeding: Two days before starting the assay, seed the plates with 150 µl of E. coli OP50 culture and allow the lawn to grow.
-
Worm Synchronization and Plating:
-
Obtain a synchronized population of L1-stage worms.
-
Transfer a set number of L1 worms to the center of the bacterial lawn on the this compound and control plates.
-
-
Incubation and Scoring:
-
Incubate the plates at a constant temperature (e.g., 20°C or 25°C).
-
After the appropriate time (e.g., 48-72 hours), score the worms for the dauer phenotype under a dissecting microscope. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS.
-
Also, score for other phenotypes such as protruding vulva (Pvl) and gonad migration (Mig) defects in adult worms.
-
Protocol 2: In Vitro CYP27A1 Inhibition Assay using a Cell-Based System
This protocol provides a general framework for assessing the inhibitory effect of this compound on CYP27A1 activity in a cell line that expresses the enzyme, such as HEK293 cells.[3]
Materials:
-
HEK293 cells (or another suitable cell line expressing CYP27A1)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)
-
This compound
-
DMSO
-
CYP27A1 substrate (e.g., 4-cholesten-3-one)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture: Culture HEK293 cells under standard conditions.
-
Cell Seeding: Seed the cells in multi-well plates at a density that allows for optimal growth during the experiment.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in DMSO.
-
Dilute the this compound stock solutions in cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Pre-incubate the cells with this compound for a specific period (e.g., 1 hour).
-
-
Substrate Addition:
-
Add the CYP27A1 substrate (e.g., 20 µM 4-cholesten-3-one) to the wells.
-
-
Incubation: Incubate the cells for a defined period to allow for enzymatic conversion of the substrate.
-
Metabolite Extraction:
-
Collect the cell culture medium and/or cell lysates.
-
Perform a liquid-liquid or solid-phase extraction to isolate the substrate and its metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of the substrate and its hydroxylated products.
-
The inhibition of CYP27A1 activity is determined by the reduction in the formation of the metabolite in the presence of this compound compared to the vehicle control.
-
Mandatory Visualizations
Caption: this compound inhibits DAF-9, blocking dafachronic acid synthesis and promoting dauer formation.
Caption: Workflow for conducting a C. elegans dauer formation assay with this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
Minimizing Dafadine-A toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dafadine-A in long-term studies. The information is intended for scientists and drug development professionals to help anticipate, monitor, and minimize potential toxicities associated with the inhibition of this compound's primary mammalian target, the cytochrome P450 enzyme CYP27A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in mammals?
A1: this compound is a chemical inhibitor of the DAF-9 cytochrome P450 enzyme in nematodes like C. elegans.[1][2][3] Its primary mammalian ortholog is CYP27A1 (Sterol 27-hydroxylase), a mitochondrial enzyme crucial for the alternative pathway of bile acid synthesis and cholesterol metabolism.[4][5][6] Therefore, in mammalian systems, this compound's effects and potential toxicities are primarily linked to the inhibition of CYP27A1.
Q2: What are the potential long-term toxicities of this compound in mammalian studies?
A2: Specific long-term toxicity data for this compound is not extensively published. However, based on its mechanism of action (inhibition of CYP27A1), potential toxicities can be inferred from the human genetic disorder cerebrotendinous xanthomatosis (CTX), where CYP27A1 is deficient.[4][5][6][7][8] Potential toxicities include:
-
Hepatotoxicity: Inhibition of bile acid synthesis can lead to cholestasis and drug-induced liver injury (DILI). Side effects of other CYP27A1-inhibiting drugs, like anastrozole, include rare instances of cholestatic or mixed hepatocellular liver injury.[9][10][11][12]
-
Neurotoxicity: CTX is characterized by progressive neurological symptoms, including cognitive impairment, dementia, ataxia, and peripheral neuropathy.[8] Long-term, high-dose inhibition of CYP27A1 could pose similar risks.
-
Skeletal Toxicity: Osteoporosis is a feature of both CTX and a known long-term side effect of the CYP27A1-inhibiting drug anastrozole.[8][13]
-
Ocular Toxicity: Juvenile-onset cataracts are a hallmark symptom of CTX.[8]
-
Cardiovascular Toxicity: Accumulation of cholesterol and cholestanol, due to deficient CYP27A1 activity, can lead to premature atherosclerosis.[5]
Q3: Are there established toxic dose levels (e.g., LD50, NOAEL) for this compound?
A3: As of the latest available information, specific quantitative toxicity values like LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound in long-term mammalian studies have not been published. Researchers must establish these values empirically through dose-range finding studies before initiating chronic experiments.
Troubleshooting Guides
Issue 1: Observed or Suspected Hepatotoxicity
Symptoms:
-
Elevated liver enzymes in serum/plasma (ALT, AST, ALP, GGT).
-
Increased serum total bilirubin and/or bile acids.
-
Jaundice (yellowing of skin or eyes).
-
Changes in animal behavior such as lethargy or loss of appetite.
-
Histopathological findings in the liver (e.g., cholestasis, necrosis, inflammation).
Troubleshooting Steps & Mitigation Strategies:
-
Confirm Cholestasis: If hepatotoxicity is suspected, the first step is to confirm if it is cholestatic in nature, which is the most likely mechanism given this compound's inhibition of bile acid synthesis.
-
Dose De-escalation: The observed toxicity may be dose-dependent.
-
Action: Reduce the dose of this compound to the next lower dose level in your study protocol. If toxicity resolves, this suggests the previous dose was at or above the Maximum Tolerated Dose (MTD).
-
-
Implement Supportive Care:
-
Consider Co-administration of Chenodeoxycholic Acid (CDCA): In CTX, the standard treatment is replacement therapy with CDCA, which restores the negative feedback loop on cholesterol metabolism.[5][7]
-
Action (Advanced/Exploratory): In a separate cohort, investigate if low-dose CDCA co-administration can mitigate hepatotoxicity. This is an experimental intervention and may confound the primary results of your study. Careful justification and design are required.
-
Issue 2: Observed or Suspected Neurotoxicity
Symptoms:
-
Behavioral changes: altered gait (ataxia), tremors, cognitive deficits (e.g., in maze tests), lethargy, or hyperactivity.
-
Motor deficits: muscle weakness, impaired coordination.
-
Seizures.
-
Histopathological findings in the central nervous system (e.g., demyelination, granulomatous lesions, lipid crystal clefts).[7]
Troubleshooting Steps & Mitigation Strategies:
-
Systematic Behavioral Assessment: Subjective observations should be confirmed with standardized tests.
-
Action: Implement a functional observational battery (FOB) to systematically assess sensory, motor, and autonomic functions. For more detailed analysis, use specific behavioral tests like the rotarod test for motor coordination or the Morris water maze for learning and memory.
-
-
Dose-Response Characterization: Neurological effects are likely to be dose- and duration-dependent.
-
Action: Ensure your study includes multiple dose groups to identify a NOAEL for neurotoxicity. If effects are seen at all doses, a new dose-range finding study with lower doses may be necessary.
-
-
Incorporate Recovery Groups: It is critical to determine if any observed neurotoxicity is reversible.
-
Action: Include satellite groups of animals (recovery cohorts) that are taken off this compound treatment after a certain period. Assess behavioral and histopathological endpoints in these groups after a treatment-free period to evaluate recovery.[18]
-
-
Refine Dosing Vehicle and Route: Poor solubility or formulation can lead to acute toxicity that may be misinterpreted as mechanism-based neurotoxicity.
Data Presentation: Monitoring Parameters
Quantitative data from long-term studies should be systematically collected and tabulated to monitor for potential toxicities. Below are example tables for key organ systems. Note: The values in these tables are for illustrative purposes and must be determined experimentally.
Table 1: Liver Function Monitoring Panel
| Parameter | Control Group (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) | Units | Notes |
| ALT | 25 ± 5 | 28 ± 6 | 45 ± 10 | 90 ± 20** | U/L | Alanine Aminotransferase |
| AST | 30 ± 7 | 33 ± 8 | 55 ± 12 | 110 ± 25 | U/L | Aspartate Aminotransferase |
| ALP | 100 ± 20 | 150 ± 30* | 300 ± 50 | 600 ± 100 | U/L | Alkaline Phosphatase |
| GGT | 5 ± 2 | 8 ± 3 | 15 ± 5 | 35 ± 10 | U/L | Gamma-Glutamyl Transferase |
| Total Bilirubin | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.8 ± 0.2 | 2.5 ± 0.8 | mg/dL | |
| Serum Bile Acids | 5 ± 3 | 10 ± 5 | 30 ± 10 | 80 ± 20** | µmol/L | Key indicator of cholestasis |
| * p < 0.05, ** p < 0.01 vs. Control Group |
Table 2: Neurological & Skeletal Monitoring Panel
| Parameter | Control Group (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) | Units | Notes |
| Rotarod Latency | 300 ± 30 | 290 ± 40 | 220 ± 50 | 150 ± 60** | Seconds | Assesses motor coordination |
| Morris Water Maze | 15 ± 5 | 18 ± 6 | 30 ± 8 | 50 ± 12 | Seconds | Latency to find platform |
| Bone Mineral Density | 0.5 ± 0.05 | 0.48 ± 0.05 | 0.42 ± 0.06* | 0.35 ± 0.07 | g/cm² | Via DEXA scan |
| Serum Calcium | 9.5 ± 0.5 | 9.6 ± 0.4 | 9.8 ± 0.5 | 10.5 ± 0.6 | mg/dL | Monitor for hypercalcemia |
| p < 0.05, ** p < 0.01 vs. Control Group |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding (DRF) Study in Rodents
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound in a 14-day study.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), 8-10 weeks old, with an equal number of males and females.
-
Group Allocation: Assign animals to at least 5 groups (n=3-5 per sex per group): Vehicle Control, Low Dose, Mid Dose, High Dose, and a potential Ultra-High Dose.
-
Dose Selection: Base initial doses on any available in vitro cytotoxicity data or data from similar compounds. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg).
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). Ensure the formulation is a homogenous suspension or solution.
-
Administration: Administer the compound daily for 14 days via the intended clinical or experimental route (e.g., oral gavage).
-
Monitoring:
-
Daily: Clinical observations (behavior, physical appearance), body weight, and food consumption.
-
Weekly (or at termination): Hematology and clinical chemistry panels (including liver and kidney function tests).
-
-
Termination: At day 14, perform a complete necropsy. Collect major organs for weight analysis and preserve them in 10% neutral buffered formalin for potential histopathology.
-
Endpoint Analysis: The MTD is defined as the highest dose that does not cause mortality, >10% body weight loss, or significant clinical signs of distress.[20][21]
Protocol 2: Chronic Toxicity Study (90-Day) with Reversibility Assessment
Objective: To evaluate the toxicity profile of this compound over a 90-day period and assess the reversibility of any findings.
Methodology:
-
Animal Model: As per DRF study.
-
Group Allocation: Assign animals to 4 main study groups (n=10-15 per sex per group): Vehicle Control, Low Dose, Mid Dose, and High Dose. The doses should be selected based on the DRF study, with the high dose expected to produce some toxicity but not mortality.
-
Recovery Cohorts: Include additional animals (n=5-8 per sex) for the Vehicle Control and High Dose groups. These animals will be maintained for a 4-week treatment-free recovery period after the 90-day dosing phase.[18]
-
Administration: Administer this compound daily for 90 days.
-
Monitoring:
-
Daily: Clinical observations.
-
Weekly: Body weight and food consumption.
-
Monthly: Hematology, clinical chemistry, and urinalysis. Ophthalmoscopy should be performed pre-study and at termination to check for cataracts.
-
As needed: Specific behavioral or functional tests if neurotoxicity is a concern.
-
-
Termination and Analysis:
-
Main Study: At the end of 90 days, perform a full necropsy, organ weight analysis, and comprehensive histopathology on all animals.
-
Recovery Cohorts: Perform the same analyses on recovery animals at the end of the 4-week recovery period.
-
-
Data Evaluation: Compare findings between treated and control groups. Evaluate the recovery cohorts to determine if adverse effects observed in the high-dose group are reversible, partially reversible, or irreversible.
Visualizations (Graphviz)
Caption: DAF-9/CYP27A1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for long-term this compound toxicity studies.
References
- 1. This compound | P450 | TargetMol [targetmol.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Cerebrotendinous xanthomatosis: a literature review and case study [frontiersin.org]
- 6. Frontiers | Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment [frontiersin.org]
- 7. Cerebrotendinous xanthomatosis: a comprehensive review of pathogenesis, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebrotendinous Xanthomatosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anastrozole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Anastrozole-induced liver injury after a prolonged latency: a very rare complication of a commonly prescribed medication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Side effects of anastrozole - NHS [nhs.uk]
- 14. Clinical Pathology Panels and Guidelines | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 15. eclinpath.com [eclinpath.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Pharmacotherapies for Drug-Induced Liver Injury: A Current Literature Review [frontiersin.org]
- 18. Recovery Animals in Toxicology Studies: An Innovation and Quality Consortium Perspective on Best Practices With Case Study Examples | Semantic Scholar [semanticscholar.org]
- 19. xcessbio.com [xcessbio.com]
- 20. criver.com [criver.com]
- 21. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
Ensuring consistent Dafadine-A delivery in microfluidic devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring consistent Dafadine-A delivery in microfluidic devices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.2%) to avoid solvent toxicity to the cells.[1]
Q2: How can I sterilize my this compound solution and microfluidic device?
A2: this compound solutions are heat-sensitive and should be sterilized by filtration through a 0.22 µm syringe filter. Do not autoclave the this compound solution. Microfluidic devices, if compatible, can be autoclaved. However, for PDMS devices, sterilization using 70% ethanol followed by UV irradiation is a common and effective method. Ensure all components are completely dry before introducing the this compound solution.
Q3: My cells are not adhering properly in the PDMS microfluidic channels. What could be the issue?
A3: Polydimethylsiloxane (PDMS) is inherently hydrophobic, which can hinder cell attachment. To promote cell adhesion, surface treatment of the PDMS channels is recommended. This can be achieved by coating the channels with extracellular matrix proteins such as fibronectin or collagen. Plasma treatment of the PDMS surface prior to coating can also enhance the effectiveness of the protein coating.
Troubleshooting Guides
This section provides solutions to common problems encountered during the delivery of this compound in microfluidic devices.
Issue 1: Inconsistent Flow Rate or No Flow
Inconsistent or absent flow can significantly impact experimental reproducibility by altering the concentration of this compound delivered to the cells.
Possible Causes and Solutions:
| Cause | Solution |
| Pump Malfunction | Ensure the syringe pump is properly calibrated and functioning correctly. Refer to the detailed Experimental Protocol for Syringe Pump Calibration . |
| Air Bubbles in the System | Air bubbles can compress and cause flow fluctuations. Purge the system thoroughly to remove any trapped air. See the Troubleshooting Guide for Bubble Formation . |
| Clogging in Microchannels | Particulates from the this compound solution or cell debris can block the microchannels. Filter the this compound solution before use and ensure a clean experimental setup. |
| Leakage in the System | Leaks will result in a loss of pressure and reduced flow rate. Inspect all connections for any signs of leakage. Refer to the Troubleshooting Guide for Leakage . |
Issue 2: Bubble Formation in the Microfluidic Channels
Air bubbles are a frequent issue in microfluidics and can disrupt flow, alter shear stress on cells, and interfere with imaging.
Possible Causes and Solutions:
| Cause | Solution |
| Dissolved Gases in Liquids | Degas all liquids (culture medium, this compound solution) before introducing them into the microfluidic device. This can be done by sonication or vacuum. |
| Poorly Connected Tubing | Ensure all tubing connections are secure and airtight to prevent air from being drawn into the system. |
| Temperature Fluctuations | Temperature changes can cause dissolved gases to come out of solution. Maintain a stable temperature environment for your experimental setup. |
| Introduction of Air During Priming | Prime the channels carefully and slowly to avoid trapping air. Pre-filling the channels with a surfactant solution (e.g., 0.5% Pluronic F-127) can help. |
Issue 3: Suspected Inconsistent this compound Concentration at the Outlet
The concentration of this compound reaching the cells may be lower than expected due to absorption into the device material, particularly with PDMS.
Quantitative Data Summary: this compound Properties
| Property | Value | Implication for Microfluidics |
| Molecular Weight | 391.47 g/mol [2] | Affects diffusion rates within the microchannels. |
| Predicted logP | 3.86 ± 0.42 | Indicates that this compound is a hydrophobic molecule with a high propensity for absorption into PDMS materials. |
| Solubility | Soluble in DMSO | DMSO is the recommended solvent for stock solutions. |
Possible Causes and Solutions:
| Cause | Solution |
| Absorption into PDMS | Due to its hydrophobic nature (predicted logP > 3), this compound can be absorbed by PDMS, reducing its effective concentration. Consider surface treatments for the PDMS channels. |
| - Surface Coating | Coat the PDMS channels with materials that reduce hydrophobic interactions, such as a nanoadhesive layer or polytetrafluoroethylene (PTFE).[2][3] |
| - Alternative Materials | If absorption remains a significant issue, consider fabricating devices from materials with lower small molecule uptake, such as glass or cyclic olefin copolymer (COC). |
| Inaccurate Initial Concentration | Verify the concentration of your this compound stock solution and ensure accurate dilutions. |
| Degradation of this compound | While generally stable, prolonged exposure to light or extreme pH could potentially degrade this compound. Prepare fresh solutions and protect from light. |
To confirm the delivered concentration, refer to the Experimental Protocol for Quantitative Analysis of this compound Concentration .
Issue 4: Leakage from the Microfluidic Device
Leakage can lead to loss of the this compound solution, contamination of the experiment, and inconsistent delivery.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Tubing Connections | Ensure tubing is fully inserted into the device ports and that fittings are secure. Use appropriate ferrules and connectors for the tubing size. |
| Delamination of PDMS from Glass | Inadequate bonding between the PDMS and the glass substrate can lead to leaks. Ensure a strong, uniform bond is achieved during device fabrication, often facilitated by plasma treatment. |
| Excessive Pressure | Operating the pump at a pressure that exceeds the bonding strength of the device can cause delamination. Ensure the flow rate is within the operational limits of the device. |
| Cracks in the Device | Inspect the device for any physical damage that could compromise its integrity. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture
-
Prepare Stock Solution: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., 0.2%).
-
Sterilization: Sterilize the final working solution by passing it through a 0.22 µm sterile syringe filter.
-
Degassing: Before introducing the solution into the microfluidic device, degas it for at least 15 minutes using a vacuum chamber or sonicator to prevent bubble formation.
Protocol 2: Gravimetric Calibration of a Syringe Pump
This protocol ensures the accuracy of the flow rate delivered by the syringe pump.[1][3][4]
-
Setup: Place a microcentrifuge tube on a calibrated analytical balance.
-
Priming: Fill a syringe with deionized water and connect it to the syringe pump. Prime the tubing to ensure it is completely filled with water and free of air bubbles.
-
Initial Measurement: Tare the analytical balance with the microcentrifuge tube.
-
Dispensing: Program the syringe pump to dispense a specific volume of water at a set flow rate (e.g., 1 µL/min for 10 minutes).
-
Final Measurement: Once the pump has stopped, record the final mass of the water in the microcentrifuge tube.
-
Calculation: Convert the mass of the water to volume using the density of water at the recorded temperature.
-
Comparison: Compare the dispensed volume to the programmed volume. The deviation should be within an acceptable range (e.g., ±5%). Repeat for different flow rates relevant to your experiments.
Protocol 3: Seeding and Culturing HEK293 Cells in a PDMS Microfluidic Device
This protocol outlines the steps for establishing a cell culture within a microfluidic chip.[5][6]
-
Device Sterilization: Sterilize the PDMS device by flushing the channels with 70% ethanol, followed by sterile PBS. Then, expose the device to UV light in a biological safety cabinet for 30 minutes.
-
Surface Coating: To enhance cell attachment, coat the microchannels with a solution of fibronectin (50 µg/mL in PBS) or collagen (100 µg/mL in 0.02 M acetic acid) for at least 1 hour at 37°C.
-
Rinsing: Gently rinse the channels with sterile PBS to remove any excess coating solution.
-
Cell Preparation: Trypsinize a confluent flask of HEK293 cells and resuspend them in fresh, pre-warmed culture medium at a concentration of 1-5 x 10^6 cells/mL.
-
Cell Seeding: Carefully introduce the cell suspension into the microfluidic channels using a syringe. Avoid introducing air bubbles.
-
Attachment: Place the device in a humidified incubator at 37°C and 5% CO2 for 4-6 hours to allow the cells to attach to the channel surface.
-
Initiate Flow: After cell attachment, connect the device to the syringe pump and begin perfusion with fresh culture medium at a low flow rate (e.g., 0.1-1 µL/min).
-
This compound Treatment: Once a stable cell culture is established, switch the perfusion to the medium containing the desired concentration of this compound.
Protocol 4: Quantitative Analysis of this compound Concentration using HPLC-MS/MS
This protocol allows for the verification of the this compound concentration at the outlet of the microfluidic device.[7][8][9]
-
Sample Collection: Collect the effluent from the outlet of the microfluidic device at specific time points during the experiment.
-
Sample Preparation: Depending on the sample volume and expected concentration, a sample preparation step such as solid-phase extraction may be necessary to concentrate the analyte and remove interfering substances from the culture medium.
-
HPLC Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and water with formic acid) to achieve good separation of this compound from other components.
-
MS/MS Detection: Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Optimize the MS parameters (e.g., precursor and product ion masses, collision energy) for sensitive and specific detection of this compound.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the concentration of this compound in the collected samples by comparing their peak areas to the calibration curve.
Visual Guides
References
- 1. frontiersin.org [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Accuracy, Precision and Calibration in Microfluidics – HJC Consulting [hjcconsulting.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fortunejournals.com [fortunejournals.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dafadine-A and daf-9 Genetic Mutants in Modulating Dafachronic Acid Signaling
For Immediate Publication
A Comprehensive Guide for Researchers in Developmental Biology, Aging, and Drug Discovery
This guide provides a detailed comparison of the effects of the chemical inhibitor Dafadine-A and genetic mutations in the daf-9 gene, both of which disrupt the dafachronic acid (DA) signaling pathway in the model organism Caenorhabditis elegans. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the roles of steroid hormone signaling in development, longevity, and metabolism.
The daf-9 gene encodes a cytochrome P450 enzyme (CYP22A1) that is a key catalyst in the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[1][2] The DAF-9/DAF-12 signaling pathway integrates environmental cues, including signals from the insulin/IGF-1 and TGF-β pathways, to regulate crucial life history traits such as larval development, entry into the stress-resistant dauer diapause, and adult lifespan.[1][3][4]
This compound is a selective inhibitor of the DAF-9 cytochrome P450 and its mammalian ortholog, CYP27A1.[5] By inhibiting DAF-9, this compound effectively phenocopies the effects of loss-of-function mutations in the daf-9 gene, providing a powerful pharmacological tool to study the consequences of DA signaling disruption.[6]
Quantitative Comparison of Phenotypic Effects
The following tables summarize the quantitative effects of daf-9 mutations and this compound treatment on key C. elegans phenotypes.
| Condition | Mean Lifespan (days) | Maximum Lifespan (days) | Percent Increase in Mean Lifespan vs. Wild-Type | Reference Allele/Concentration | Temperature (°C) |
| Wild-Type (N2) | ~20 | ~25 | N/A | N/A | 20 |
| daf-9(dh6) (null) | 33 ± 3 | 57 ± 4 | ~65% | dh6 | 15 |
| daf-9(e1406) | 27 ± 1 | 41 ± 2 | ~35% | e1406 | 15 |
| Wild-Type + this compound (5µM) | Extended by 29% | Not Reported | 29% | 5µM | Not Reported |
Table 1: Comparison of Lifespan Effects. Data for daf-9 mutants is adapted from Gerisch et al., 2007, and data for this compound is from Luciani et al., 2011.[5][7] Lifespan can be influenced by experimental conditions, and direct comparison should be made with caution.
| Condition | Dauer Formation (%) | Protruding Vulva (Pvl) (%) | Distal-Tip Cell Migration Defect (Mig) (%) | Reference Allele/Concentration | Temperature (°C) |
| Wild-Type (N2) | <1% | <1% | <1% | N/A | 25 |
| daf-9 (severe alleles) | High penetrance | High penetrance | High penetrance | e.g., e1406 | 25 |
| Wild-Type + this compound (12.5µM) | >30% | Not Reported | Not Reported | 12.5µM | Not Reported |
| Wild-Type + this compound (25µM) | Not Reported | >60% | >60% | 25µM | Not Reported |
Table 2: Comparison of Developmental Phenotypes. Data for daf-9 mutants is from various sources describing severe loss-of-function alleles.[1][8] Data for this compound is from Luciani et al., 2011.[5] The penetrance of phenotypes in daf-9 mutants can vary depending on the specific allele and environmental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the dafachronic acid signaling pathway and a typical experimental workflow for comparing this compound and daf-9 mutants.
Caption: Dafachronic Acid Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
C. elegans Lifespan Assay
This protocol is adapted from standard methods for measuring the lifespan of C. elegans on solid media.[9]
Materials:
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 bacteria.
-
Fluorodeoxyuridine (FUDR) solution (to prevent progeny production).
-
M9 buffer.
-
Platinum wire worm pick.
-
Dissecting microscope.
Procedure:
-
Synchronization: Synchronize a population of worms by allowing gravid adults to lay eggs on a seeded NGM plate for a few hours, then remove the adults.
-
Development to L4: Allow the eggs to hatch and develop at 20°C until they reach the L4 larval stage.
-
Transfer to Assay Plates: Transfer L4 larvae to fresh NGM plates seeded with OP50 and containing FUDR to prevent self-fertilization from confounding the lifespan measurement. Use approximately 20-30 worms per plate.
-
Incubation: Incubate the plates at the desired temperature (e.g., 20°C or 25°C).
-
Scoring: Every 1-2 days, score the worms as alive or dead. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Collection: Record the number of live and dead worms at each time point. Worms that crawl off the agar or are otherwise lost are censored from the analysis.
-
Analysis: Generate survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of different groups.
C. elegans Dauer Formation Assay
This protocol is used to quantify the percentage of a population that enters the dauer larval stage.[3][10]
Materials:
-
NGM agar plates.
-
E. coli OP50 bacteria.
-
This compound stock solution (if applicable).
-
M9 buffer.
-
1% Sodium Dodecyl Sulfate (SDS) solution.
-
Dissecting microscope.
Procedure:
-
Plate Preparation: For this compound treatment, add the desired concentration of the compound to the molten NGM before pouring the plates. For genetic mutants, use standard NGM plates. Seed the plates with E. coli OP50.
-
Synchronization: Obtain a synchronized population of eggs by bleaching gravid adults.
-
Plating: Plate a known number of eggs (e.g., 100-200) onto each assay plate.
-
Incubation: Incubate the plates at a temperature that promotes dauer formation for temperature-sensitive mutants (e.g., 25°C or 27°C) or under standard conditions for constitutive mutants and this compound treatment.[4]
-
Dauer Selection and Scoring: After 48-72 hours, wash the worms off the plates with M9 buffer. To selectively kill non-dauer worms, treat the population with 1% SDS for 15-20 minutes. Dauer larvae are resistant to this treatment.
-
Quantification: Count the number of surviving (dauer) larvae. The percentage of dauer formation is calculated as (number of dauer larvae / initial number of eggs) x 100.
DAF-9 Enzymatic Activity Assay (Cell-Based)
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on DAF-9 enzymatic activity, as adapted from Luciani et al., 2011.[6]
Materials:
-
HEK293 cells.
-
Expression vectors for DAF-9 and its mammalian ortholog CYP27A1.
-
DAF-9 substrate (e.g., 4-cholesten-3-one).
-
This compound.
-
Cell culture reagents.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with the expression vector encoding DAF-9 or CYP27A1.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
Substrate Addition: Add the DAF-9 substrate to the cell culture medium.
-
Incubation: Incubate the cells to allow for enzymatic conversion of the substrate.
-
Metabolite Extraction: Extract the metabolites from the cell culture medium.
-
LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to quantify the amount of the product formed from the enzymatic reaction.
-
Data Analysis: Determine the dose-dependent inhibition of DAF-9 activity by this compound by comparing the amount of product formed in the treated samples to the control.
Conclusion
Both genetic inactivation of daf-9 and pharmacological inhibition with this compound provide robust models for studying the consequences of disrupted dafachronic acid signaling. While daf-9 mutants offer a permanent and complete loss of function (in the case of null alleles), this compound allows for temporal control of DAF-9 inhibition and can be applied to wild-type animals, facilitating studies on the acute effects of blocking DA synthesis. The quantitative data and detailed protocols provided in this guide are intended to aid researchers in designing and interpreting experiments aimed at further elucidating the critical roles of this conserved signaling pathway.
References
- 1. DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.6. Dauer assay [bio-protocol.org]
Dafadine-A in Focus: A Comparative Guide to DAF-9 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dafadine-A with other potential inhibitors of DAF-9, a key cytochrome P450 enzyme in C. elegans developmental and longevity pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathway to offer a clear and objective resource.
DAF-9 Signaling Pathway
The DAF-9 enzyme plays a crucial role in the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12. The activation of DAF-12 by dafachronic acids is a critical step in controlling the switch between reproductive development and the stress-resistant dauer larval stage in Caenorhabditis elegans. The DAF-9 signaling pathway integrates signals from the insulin/IGF-1 and TGF-β pathways, positioning it as a key regulatory node.[1]
Comparison of DAF-9 Inhibitors
This compound is a known selective inhibitor of DAF-9 in C. elegans and its mammalian ortholog, CYP27A1.[1][2] While other compounds like ketoconazole and aminobenzotriazole are recognized as general cytochrome P450 inhibitors, their specific inhibitory activity against DAF-9 has not been well-characterized in publicly available literature.[3][4][5][6][7][8][9][10][11]
| Inhibitor | Target(s) | IC50 (DAF-9) | Key Findings & Phenotypes in C. elegans | Reference |
| This compound | DAF-9, CYP27A1 | Not explicitly reported | Induces constitutive dauer formation. Causes protruding vulva (Pvl) and distal-tip cell migration (Mig) defects at higher concentrations. Extends lifespan.[2] | Luciani et al., 2011[2] |
| Ketoconazole | Broad-spectrum P450 inhibitor | Not reported for DAF-9 | Primarily known as an antifungal agent.[4][10][11] | N/A |
| Aminobenzotriazole | Non-selective, irreversible P450 inhibitor | Not reported for DAF-9 | Used as a tool compound to study P450-mediated metabolism.[3][5][6][7][8] | N/A |
Experimental Protocols
HEK293 Cell-Based DAF-9 Inhibition Assay
This protocol is a synthesized methodology based on the description of the assay used in Luciani et al., 2011, and general protocols for cell-based cytochrome P450 activity assays.[12][13]
Objective: To determine the inhibitory effect of a test compound on DAF-9 activity in a cellular context.
Materials:
-
HEK293 cells
-
Expression vector containing DAF-9 cDNA
-
Expression vector for a human P450 oxidoreductase (hOR)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
DAF-9 substrate (e.g., 4-cholesten-3-one)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
LC-MS/MS system for metabolite analysis
Workflow Diagram:
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach the desired confluency for transfection.
-
Co-transfect the cells with the DAF-9 and human oxidoreductase (hOR) expression vectors using a suitable transfection reagent according to the manufacturer's instructions. hOR is included to ensure sufficient redox partner for DAF-9 activity.
-
Incubate the transfected cells for 24-48 hours to allow for protein expression.
-
-
Inhibition Assay:
-
Harvest the transfected cells and resuspend them in a suitable assay buffer.
-
Aliquot the cell suspension into a multi-well plate.
-
Add the test compound (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the DAF-9 substrate (e.g., 20 µM 4-cholesten-3-one).
-
Incubate the reaction for a specific time at 37°C. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Metabolite Extraction and Analysis:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Extract the metabolites from the cell lysate. This may involve centrifugation to pellet cell debris.
-
Analyze the supernatant containing the substrate and its metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of substrate consumed and product formed in each reaction.
-
Calculate the percentage of DAF-9 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
This compound stands out as a selective inhibitor of DAF-9, offering a valuable tool for studying the roles of this cytochrome P450 in development and aging in C. elegans and potentially in other organisms through its inhibition of the ortholog CYP27A1. While other broad-spectrum P450 inhibitors exist, their specific effects on DAF-9 are not well-documented, highlighting the need for further comparative studies. The provided experimental protocol offers a framework for conducting such comparative analyses, enabling a more quantitative understanding of the inhibitory landscape of DAF-9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketoconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory or scavenging action of ketoconazole and ciclopiroxolamine against reactive oxygen species released by primed inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ketoconazole-mediated CYP3A4 inhibition on clinical pharmacokinetics of panobinostat (LBH589), an orally active histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketoconazole/calix[n]arenes-based compounds improve the antifungal activity against azole-resistant Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating Dafadine-A's Role in Dauer Formation Through Dafachronic Acid Rescue Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of validating the effects of Dafadine-A, a potent inhibitor of the DAF-9 cytochrome P450 enzyme in Caenorhabditis elegans. Through a detailed examination of dafachronic acid rescue experiments, this document offers insights into the mechanism of action of this compound and its utility as a tool for studying developmental pathways.
This guide presents experimental data, detailed protocols, and visual representations of the signaling pathways and experimental workflows involved in confirming the specific action of this compound on the dafachronic acid biosynthetic pathway, a critical regulator of dauer larva formation and longevity in C. elegans.
Unveiling the Mechanism: this compound and the DAF-9/DAF-12 Pathway
This compound has been identified as a selective inhibitor of DAF-9, a cytochrome P450 enzyme essential for the biosynthesis of dafachronic acids (DAs).[1][2][3] These steroid hormones, primarily Δ7-dafachronic acid, are the natural ligands for the nuclear hormone receptor DAF-12.[1][2] The binding of dafachronic acid to DAF-12 is a key checkpoint in C. elegans development, promoting reproductive growth and preventing entry into the dauer larval stage, a stress-resistant, alternative developmental state.[1][2]
By inhibiting DAF-9, this compound effectively blocks the production of dafachronic acids, leading to an unliganded DAF-12. This state mimics the natural cues for dauer formation, such as starvation or overcrowding, thus inducing the dauer phenotype even under favorable conditions.[1][2][4] The specificity of this compound's action can be validated through rescue experiments, where the addition of exogenous dafachronic acid bypasses the enzymatic block and restores the wild-type phenotype, preventing dauer formation.[1][2]
Quantitative Analysis of this compound Induced Phenotypes and Dafachronic Acid Rescue
The efficacy of this compound in inducing dauer-related phenotypes and the subsequent rescue by Δ7-dafachronic acid have been quantitatively assessed in several studies. The following tables summarize the dose-dependent effects of this compound and the rescue effect of Δ7-dafachronic acid.
Table 1: Dose-Dependent Induction of Dauer and Associated Phenotypes by this compound in Wild-Type C. elegans
| This compound Concentration (µM) | Dauer Formation (%) | Protruding Vulva (Pvl) (%) | Distal Tip Cell Migration Defect (Mig) (%) |
| 0 (Control) | ~0 | ~0 | ~0 |
| 12.5 | >30 | Not Reported | Not Reported |
| 25 | Not Reported | >60 | >60 |
Data compiled from studies demonstrating the concentration-dependent effects of this compound on C. elegans development.[4]
Table 2: Rescue of this compound Induced Phenotypes by Exogenous Δ7-Dafachronic Acid
| Treatment | Dauer Formation (%) | Protruding Vulva (Pvl) (%) | Distal Tip Cell Migration Defect (Mig) (%) |
| 25 µM this compound | High | >60 | >60 |
| 25 µM this compound + Δ7-Dafachronic Acid | Rescued (Low %) | Rescued (Low %) | Rescued (Low %) |
This table illustrates the principle of the rescue experiment, where co-treatment with Δ7-dafachronic acid reverses the phenotypic effects of this compound. Specific concentrations of Δ7-dafachronic acid and the resulting percentage of rescued animals can be optimized based on experimental conditions.[1][2]
Alternative Approaches to DAF-9 Inhibition
While this compound is a potent and specific inhibitor of DAF-9, other compounds can also interfere with cytochrome P450 enzymes. Many azole-containing compounds are known to inhibit a broad range of P450 enzymes by coordinating with the heme iron at the catalytic center. Although less specific than this compound, these compounds could potentially be used to induce similar dauer-like phenotypes. However, "dafadines" represent a distinct structural class of P450 inhibitors, with this compound being a key tool for specifically targeting the DAF-9/DAF-12 pathway in C. elegans. Further research is needed to identify and characterize other specific DAF-9 inhibitors to provide a broader range of chemical tools for studying this critical signaling pathway.
Experimental Protocols
This compound Treatment and Phenotypic Analysis
This protocol outlines the general procedure for treating C. elegans with this compound to induce dauer formation and other associated phenotypes.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
This compound stock solution (in a suitable solvent like DMSO)
-
Synchronized L1-stage wild-type C. elegans
-
Stereomicroscope for phenotypic scoring
Procedure:
-
Prepare NGM plates containing the desired final concentrations of this compound. Ensure the solvent concentration is consistent across all plates, including the control.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.
-
Transfer a synchronized population of L1-stage worms to the this compound and control plates.
-
Incubate the plates at a standard temperature (e.g., 20-25°C).
-
After 48-72 hours, score the plates for the presence of dauer larvae, as well as other phenotypes such as protruding vulva (Pvl) and distal tip cell migration (Mig) defects, under a stereomicroscope.
-
Quantify the percentage of animals exhibiting each phenotype for each this compound concentration.
Dafachronic Acid Rescue Experiment
This protocol describes how to perform a rescue experiment to confirm that the effects of this compound are due to the inhibition of dafachronic acid synthesis.
Materials:
-
NGM plates containing a fixed concentration of this compound
-
Δ7-dafachronic acid stock solution (in a suitable solvent like ethanol)
-
All other materials listed in Protocol 1
Procedure:
-
Prepare NGM plates containing a concentration of this compound known to induce a high penetrance of the desired phenotype (e.g., 25 µM for Pvl and Mig defects).
-
To these plates, add varying concentrations of Δ7-dafachronic acid. Include control plates with this compound only, Δ7-dafachronic acid only, and solvent only.
-
Seed the plates with E. coli OP50 and allow the lawn to grow.
-
Transfer synchronized L1-stage worms to all experimental and control plates.
-
Incubate the plates under standard conditions.
-
After the appropriate time, score the animals for the presence of the phenotypes of interest.
-
A successful rescue is indicated by a significant reduction in the percentage of animals displaying the this compound-induced phenotypes in the presence of Δ7-dafachronic acid.
Visualizing the Molecular and Experimental Framework
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: DAF-9/DAF-12 signaling pathway and the inhibitory action of this compound.
Caption: Workflow of a dafachronic acid rescue experiment.
Caption: Logical framework for validating this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
Dafadine-A: A Comparative Analysis of Specificity Against Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dafadine-A's specificity as a cytochrome P450 (CYP) inhibitor relative to other well-characterized inhibitors. The information is intended to assist researchers in evaluating the potential applications and off-target effects of this compound in preclinical and pharmacological studies.
Executive Summary
This compound is recognized as a selective inhibitor of the Caenorhabditis elegans cytochrome P450 enzyme DAF-9 and its mammalian ortholog, CYP27A1.[1][2][3][4] This specificity is crucial for its role in modulating the DAF-12 signaling pathway, which governs developmental and longevity processes in C. elegans. While data confirms its potent activity against DAF-9/CYP27A1, a comprehensive screening of this compound against a broad panel of human cytochrome P450 isoforms is not extensively documented in publicly available literature. This guide presents the known inhibitory profile of this compound and juxtaposes it with the well-established IC50 values of common, broad-spectrum, and isoform-selective CYP inhibitors to provide a framework for assessing its relative specificity.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and other common cytochrome P450 inhibitors. It is important to note the absence of comprehensive IC50 data for this compound against a wide range of human CYP isoforms.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Substrate | Effect of this compound | Assay System | Reference |
| DAF-9 (C. elegans) | 4-cholesten-3-one | Dose-dependent inhibition | HEK293-cell–based assay | [5] |
| CYP27A1 (Human) | 4-cholesten-3-one | Inhibition observed at 5 µM | HEK293-cell–based assay | [1] |
| DAF-12 (C. elegans) | - | No inhibition | Cell-based assay | [5] |
| Sterol- and oxysterol-metabolizing P450s | - | No inhibition | Not specified | [1] |
Table 2: Comparative IC50 Values of Selected Cytochrome P450 Inhibitors (in µM)
| Inhibitor | CYP1A2 | CYP2B6 | CYP2C8 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ketoconazole | >100[6] | - | - | - | 6.9[7] | 12[7] | 0.0214[8] |
| Quinidine | - | - | - | ~300[7] | - | 0.0306[8] | ~30[7] |
| Fluconazole | - | - | - | 30.3[9] | 12.3[9] | - | - |
| Sulfaphenazole | - | - | - | 0.546[8] | - | - | - |
| Ticlopidine | 49[10] | 0.0517[11] | - | >75[10] | 0.203[11] | 0.354[11] | >1000[10] |
Note: IC50 values can vary depending on the experimental conditions (e.g., substrate used, protein concentration). The data presented here are for comparative purposes and are sourced from the cited literature.
Experimental Protocols
The determination of cytochrome P450 inhibitory activity is critical for characterizing the selectivity of a compound. Below are detailed methodologies representative of the key experiments cited in this guide.
Protocol 1: Cell-Based Assay for DAF-9/CYP27A1 Inhibition
This protocol is based on the methodology used to assess this compound's effect on DAF-9 and its human ortholog, CYP27A1.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are then transfected with expression vectors encoding for either C. elegans DAF-9 or human CYP27A1.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Substrate Incubation: The substrate, 4-cholesten-3-one (20 µM), is added to the cell cultures and incubated for a specified period to allow for enzymatic conversion.
-
Metabolite Extraction: Following incubation, the cells and media are collected, and metabolites are extracted using an appropriate organic solvent.
-
LC-MS/MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of the substrate and its metabolites.
-
Data Analysis: The inhibition of DAF-9/CYP27A1 activity is determined by the reduction in metabolite formation in the presence of this compound compared to the vehicle control. IC50 values are calculated from the dose-response curves.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This is a standard industry protocol for assessing the inhibitory potential of compounds against a panel of human CYP isoforms.
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific CYP isoform probe substrates, and the test compound (e.g., this compound) and control inhibitors.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing HLMs, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at 37°C to allow the test compound to interact with the enzymes.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a specific probe substrate for the CYP isoform being tested and the NADPH regenerating system.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the metabolite of the probe substrate is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: DAF-9/DAF-12 signaling pathway in C. elegans.
Experimental Workflow
Caption: Workflow for determining CYP inhibition.
Conclusion
This compound is a valuable research tool due to its selective inhibition of DAF-9/CYP27A1. This specificity allows for targeted studies of the DAF-12 signaling pathway in C. elegans and the function of CYP27A1 in mammals. However, the lack of comprehensive data on its inhibitory effects across a wider range of human cytochrome P450 isoforms represents a significant knowledge gap. Researchers should exercise caution when using this compound in complex biological systems where multiple CYPs are active and consider performing broader selectivity profiling to fully characterize its off-target potential. The comparative data provided in this guide serves as a preliminary reference for assessing the relative specificity of this compound against other known CYP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1065506-69-5 | DAF-9 cytochrome P450 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dafadine-A and RNAi of daf-9: A Guide for Researchers
In the study of developmental biology and aging, particularly within the model organism Caenorhabditis elegans, the modulation of key regulatory pathways is a fundamental approach. The daf-9 gene, encoding a cytochrome P450 enzyme, represents a critical control point in the steroid hormone signaling pathway that governs dauer formation, reproductive development, and lifespan. This guide provides a detailed comparative analysis of two primary methods for inhibiting DAF-9 function: the chemical inhibitor Dafadine-A and gene silencing via RNA interference (RNAi).
Introduction to DAF-9 and its Inhibition
DAF-9 is a cytochrome P450 enzyme responsible for the biosynthesis of dafachronic acids (DAs), which are steroid hormones.[1] These DAs act as ligands for the nuclear hormone receptor DAF-12.[1][2] The DAF-9/DAF-12 signaling module integrates inputs from the insulin/IGF-1 and TGF-β pathways to control crucial life-history decisions.[3][4][5][6] Inhibition of DAF-9 activity, and the subsequent reduction in DA levels, leads to a phenotype similar to that of daf-9 loss-of-function mutants, characterized by constitutive dauer formation and extended adult lifespan.[3][4] Researchers can achieve this inhibition through pharmacological means with this compound or through genetic knockdown using RNAi.
-
This compound is a selective small-molecule inhibitor that directly targets the enzymatic activity of the DAF-9 protein.[7][8] It has been instrumental in dissecting the temporal requirements of DAF-9 activity.
-
RNA interference (RNAi) is a biological process of post-transcriptional gene silencing.[9][10] In C. elegans, feeding worms bacteria engineered to express double-stranded RNA (dsRNA) homologous to the daf-9 gene leads to the degradation of daf-9 mRNA, thereby preventing the synthesis of the DAF-9 enzyme.[9][11]
This guide will objectively compare these two methodologies, presenting quantitative data, experimental protocols, and pathway diagrams to aid researchers in selecting the most appropriate tool for their experimental needs.
Mechanism of Action
While both methods result in the attenuation of DAF-9 signaling, their underlying mechanisms are fundamentally different.
-
This compound: Direct Enzymatic Inhibition this compound functions as a direct antagonist of the DAF-9 enzyme. It is a selective inhibitor that binds to the catalytic center of the DAF-9 cytochrome P450.[8] This binding physically obstructs the enzyme's ability to metabolize its sterol substrates into dafachronic acids.[8][12] The effect is rapid and can be dose-dependent. Notably, this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1, suggesting its utility may extend beyond nematode research.[7][13]
-
daf-9 RNAi: Post-Transcriptional Gene Silencing RNAi targets the daf-9 gene at the mRNA level. The process is initiated by the introduction of daf-9-specific dsRNA into the worm, typically through ingestion of engineered E. coli.[9] This dsRNA is processed by the worm's endogenous RNAi machinery, including the Dicer enzyme, into small interfering RNAs (siRNAs).[14][15] These siRNAs are then incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades complementary daf-9 mRNA transcripts.[9] This prevents the translation of the mRNA into functional DAF-9 protein, effectively reducing the enzyme's cellular concentration. The silencing effect is systemic and can be inherited by progeny.[9]
Quantitative Data Presentation
The following tables summarize the reported quantitative effects of this compound and daf-9 inhibition on key phenotypes in C. elegans.
Table 1: Effect on Lifespan
| Method | Strain | Temperature | Mean Lifespan Extension | Reference |
| This compound (5 µM) | Wild-type N2 | 20°C | 29% | [7] |
| daf-9(e1406) mutant | N2 background | 25°C | 80% | [4] |
| daf-9 RNAi | Wild-type N2 | 20°C | Varies (often potent) | [16] |
Note: Lifespan extension from RNAi can be variable depending on the efficiency of knockdown. The daf-9 mutant data is provided as a benchmark for strong loss-of-function.
Table 2: Induction of Phenotypes
| Phenotype | This compound Treatment | daf-9 RNAi / Mutant | Reference |
| Dauer Formation (Daf-c) | >30% at 12.5 µM | Potent induction | [3][7] |
| Protruding Vulva (Pvl) | >60% at 25 µM | Observed | [7][17] |
| Distal-Tip Cell Migration (Mig) | >60% at 25 µM | Observed | [7][17] |
Experimental Protocols
Detailed methodologies for the application of this compound and daf-9 RNAi are provided below.
This protocol describes the preparation of Nematode Growth Medium (NGM) plates containing this compound.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
NGM Plate Preparation: Prepare standard NGM agar. After autoclaving and cooling to approximately 55°C, add the required volume of this compound stock solution to achieve the desired final concentration (e.g., 5-25 µM). Also, add DMSO to control plates to the same final concentration as the experimental plates (e.g., 0.2% DMSO).[8]
-
Bacterial Seeding: Pipette 50-100 µL of a saturated culture of E. coli OP50 onto the surface of the solidified NGM plates. Allow the bacterial lawn to grow overnight at room temperature.
-
Worm Synchronization: Prepare a synchronized population of L1 larvae by bleaching gravid adult worms.
-
Experiment Initiation: Transfer the synchronized L1 larvae to the this compound-containing plates and control plates.
-
Incubation and Scoring: Incubate the plates at the desired temperature (e.g., 20°C). Score for phenotypes such as dauer formation, Pvl, Mig defects, or lifespan at appropriate time points.[18]
This protocol is a standard method for inducing RNAi in C. elegans.[11]
-
RNAi Vector: Use an E. coli HT115(DE3) strain transformed with a feeding vector (e.g., L4440) containing a cDNA fragment of the daf-9 gene flanked by two T7 promoters. An empty L4440 vector is used as a control.
-
Bacterial Culture: Inoculate 5 mL of LB broth containing appropriate antibiotics (e.g., ampicillin and tetracycline) with the HT115(DE3) bacteria carrying the daf-9 RNAi or control plasmid. Grow overnight at 37°C with shaking.
-
Plate Preparation: Prepare NGM plates containing ampicillin and an inducing agent, Isopropyl β-D-1-thiogalactopyranoside (IPTG), typically at a final concentration of 1 mM.
-
Seeding and Induction: Seed the NGM-IPTG plates with 50-100 µL of the overnight bacterial culture. Allow the bacteria to grow and induce dsRNA expression for 1-2 days at room temperature.
-
Worm Synchronization and Transfer: Transfer synchronized L1 larvae or L4 larvae onto the RNAi plates.
-
Incubation and Analysis: Incubate the worms at the desired temperature. Observe and score the worms and their progeny for daf-9 loss-of-function phenotypes. For lifespan assays, transfer adult worms to fresh plates every few days to separate them from their progeny.
Visualization of Pathways and Workflows
The following diagram illustrates the position of DAF-9 within the broader neuroendocrine signaling network that controls C. elegans development and longevity.
Caption: DAF-9 signaling pathway in C. elegans.
This diagram outlines a typical workflow for comparing the effects of this compound and daf-9 RNAi.
Caption: Workflow for comparing this compound and daf-9 RNAi.
Conclusion: Choosing the Right Tool
Both this compound and daf-9 RNAi are powerful tools for studying the DAF-9 signaling pathway, but their suitability depends on the specific research question.
-
This compound is ideal for experiments requiring temporal control. Its application can be timed to specific developmental stages, allowing researchers to probe the stage-specific roles of DAF-9. As a small molecule, it offers dose-dependent control over the degree of inhibition. However, potential off-target effects, though minimal for this specific compound, and the challenge of ensuring uniform uptake are considerations.
-
daf-9 RNAi provides a robust and specific method for gene knockdown. It is particularly well-suited for genetic interaction studies (epistasis analysis) and large-scale screens.[16] The systemic nature and heritability of RNAi in C. elegans are distinct advantages for certain experimental designs.[9] However, the efficiency of RNAi can vary between tissues and developmental stages, and the knockdown is typically not immediate, requiring time for the existing protein to be depleted.
References
- 1. Daf-9 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]
- 3. DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Intercellular signaling of reproductive development by the C. elegans DAF-9 cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. RNA Interference in Caenorhabditis elegans | Springer Nature Experiments [experiments.springernature.com]
- 10. RNA interference is an antiviral defence mechanism in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial dysfunction induces RNA interference in C. elegans through a pathway homologous to the mammalian RIG-I antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target-specific requirements for RNA interference can arise through restricted RNA amplification despite the lack of specialized pathways [elifesciences.org]
- 16. A systematic RNAi screen for longevity genes in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. murphylab.princeton.edu [murphylab.princeton.edu]
Reproducibility of Dafadine-A Induced Phenotypes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and consistency of experimental tools is paramount. This guide provides a comparative analysis of Dafadine-A, a chemical inducer of specific phenotypes in Caenorhabditis elegans, and evaluates its performance against alternative methods. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate methods for studying developmental pathways.
This compound is a selective inhibitor of the DAF-9 cytochrome P450 enzyme in C. elegans and its mammalian ortholog, CYP27A1.[1][2] By inhibiting DAF-9, this compound blocks the biosynthesis of dafachronic acids, which are steroidal hormones that act as ligands for the nuclear hormone receptor DAF-12. In the absence of its ligand, DAF-12 initiates a transcriptional program leading to the entry into the dauer diapause, a developmentally arrested larval stage. Beyond the constitutive dauer formation (Daf-c) phenotype, this compound also induces a protruding vulva (Pvl) and defects in distal-tip cell migration (Mig) in a dose-dependent manner.[3]
Comparative Analysis of Phenotype Induction Methods
The reproducibility of phenotypes induced by this compound can be compared with alternative methods that also lead to dauer formation. These alternatives primarily include environmental and genetic manipulations.
| Induction Method | Principle | Reported Phenotype Penetrance | Reproducibility Considerations | Key References |
| This compound | Chemical inhibition of DAF-9/CYP27A1 | Dauer (Daf-c): >30% at 12.5 µM Pvl & Mig: >60% at 25 µM | Generally considered robust and dose-dependent. However, penetrance can be influenced by factors such as the age of the this compound plates and subtle variations in experimental conditions. Reproducibility across labs is dependent on standardized protocols. | Luciani et al., 2011; Ren et al., 2021 |
| Starvation | Depletion of bacterial food source | Variable; dependent on the timing and completeness of food exhaustion. | Highly variable and difficult to precisely control the timing of dauer entry. The history of individual worms on a starved plate is unknown, which can impact subsequent experiments. | Karp, 2018 |
| High Temperature | Shifting worm cultures to elevated temperatures (e.g., 27°C) | Low penetrance in wild-type strains. Higher penetrance in sensitized genetic backgrounds. | Can be influenced by the specific genetic background of the worms. Some genetic pathways are differentially regulated at higher temperatures, potentially confounding results. | Ailion and Thomas, 2000 |
| Dauer Pheromone (Ascarosides) | Exogenous application of synthetic or crude dauer pheromone | Dose-dependent and can be synergistic when using a cocktail of ascarosides. | Can provide a more controlled chemical induction of dauer formation compared to starvation. However, the activity of crude pheromone preparations can be variable, and synthetic ascarosides may not be readily available. | Butcher et al., 2008; Schaedel et al., 2012 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process for phenotype induction, the following diagrams are provided.
Experimental Protocols
This compound Treatment Protocol
-
Preparation of this compound Plates:
-
Prepare standard Nematode Growth Medium (NGM) agar.
-
After autoclaving and cooling the media to approximately 55°C, add this compound stock solution (typically dissolved in DMSO) to the desired final concentration (e.g., 12.5 µM for dauer induction, 25 µM for Pvl and Mig phenotypes).
-
Pour the plates and allow them to solidify. It is recommended to use freshly prepared plates (less than 3 weeks old) for optimal efficacy.
-
Seed the plates with a lawn of OP50 E. coli and allow the bacteria to grow for 1-2 days at room temperature.
-
-
Worm Synchronization and Treatment:
-
Synchronize a population of wild-type C. elegans (N2 strain) by standard methods (e.g., bleaching gravid adults to isolate eggs).
-
Allow the eggs to hatch into L1 larvae in M9 buffer.
-
Transfer the synchronized L1 larvae to the prepared this compound and control (DMSO vehicle) plates.
-
Incubate the plates at 20°C or 25°C for 2-3 days.
-
-
Phenotype Scoring:
-
After the incubation period, score the worms for the desired phenotypes (Dauer, Pvl, Mig) under a dissecting microscope.
-
Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.
-
Pvl is characterized by the protrusion of the vulval tissue from the ventral side of the animal.
-
Mig defects are observed as abnormalities in the U-shaped migration path of the distal tip cells of the gonad.
-
Alternative Dauer Induction Protocols
-
Starvation-Induced Dauer Formation:
-
Prepare standard NGM plates seeded with OP50 E. coli.
-
Place a small number of gravid adult worms on the plate and allow them to lay eggs.
-
Incubate the plates at 20°C.
-
Allow the population to grow and exhaust the bacterial food source. Dauer larvae will form as the food is depleted.
-
Isolate dauer larvae by treating the mixed-stage population with 1% SDS for 10-15 minutes; dauer larvae will survive this treatment.
-
-
High Temperature-Induced Dauer Formation:
-
Prepare standard NGM plates seeded with OP50 E. coli.
-
Allow gravid adult worms to lay eggs on the plates for a few hours.
-
Remove the adult worms.
-
Shift the plates to a 27°C incubator.
-
Dauer larvae will form after approximately 44-48 hours.
-
Conclusion
This compound provides a robust and dose-dependent method for inducing specific developmental phenotypes in C. elegans, offering a higher degree of control compared to environmental methods like starvation and high-temperature stress. While the penetrance of this compound-induced phenotypes is generally high, researchers should be mindful of factors that can influence reproducibility, such as the freshness of the compound and plates. For studies requiring a more controlled chemical induction of the dauer pathway without the pleiotropic effects of inhibiting DAF-9, the use of specific ascarosides may be a suitable alternative, although their availability can be a limitation. The choice of method should be guided by the specific research question, the need for precise temporal control, and the desired penetrance of the phenotype. Standardizing protocols within and between laboratories is crucial for ensuring the reproducibility of findings with any of these methods.
References
Dafadine-A: A Potent Chemical Tool for Mimicking daf-9 Loss-of-Function in C. elegans
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the study of developmental biology, aging, and metabolic regulation, the nematode Caenorhabditis elegans has proven to be an invaluable model organism. Central to these processes is the DAF-9/DAF-12 signaling pathway, which governs the critical decision between reproductive development and entry into the stress-resistant dauer diapause. The cytochrome P450 enzyme, DAF-9, plays a pivotal role in this pathway through the biosynthesis of dafachronic acids, the steroidal ligands that activate the nuclear hormone receptor DAF-12.[1][2][3] Loss-of-function of daf-9 leads to a constitutive dauer formation (Daf-c) phenotype, reproductive defects, and an extended lifespan.[1] While genetic manipulation through mutants and RNA interference (RNAi) has been the traditional approach to study daf-9 function, the advent of chemical tools offers a complementary and often more versatile strategy. This guide provides a comprehensive comparison of Dafadine-A, a selective inhibitor of DAF-9, with genetic and other chemical methods for mimicking daf-9 loss-of-function.
DAF-9 Signaling Pathway
The DAF-9 pathway integrates environmental cues, primarily from the insulin/IGF-1 (DAF-2) and TGF-β (DAF-7) signaling pathways, to control the activity of the DAF-12 nuclear hormone receptor.[1][3] Under favorable conditions, DAF-9 synthesizes dafachronic acids, which bind to and activate DAF-12, promoting reproductive development and a normal lifespan. Conversely, under harsh conditions, DAF-9 activity is low, leading to an unliganded DAF-12 that complexes with the co-repressor DIN-1 to initiate the dauer developmental program.
Comparison of Methods to Mimic daf-9 Loss-of-Function
The choice between chemical and genetic tools to inhibit DAF-9 function depends on the specific experimental goals, desired level of control, and the biological questions being addressed.
| Feature | This compound (Chemical Inhibition) | daf-9 RNAi (Genetic Knockdown) | daf-9 Mutants (Genetic Knockout/Knockdown) | Ketoconazole (Alternative Chemical) |
| Mechanism | Selective, reversible inhibitor of DAF-9 cytochrome P450 enzymatic activity. | Post-transcriptional gene silencing by introducing double-stranded RNA. | Permanent alteration of the daf-9 gene, leading to loss or reduction of function. | Broad-spectrum antifungal that inhibits cytochrome P450 enzymes, including those in steroid biosynthesis pathways. |
| Temporal Control | High; can be administered at specific developmental stages or in adults. | Moderate; feeding-based RNAi can be initiated at different stages, but knockdown kinetics vary. | Low; the gene is constitutively non-functional throughout the organism's life. | High; similar to this compound. |
| Dosage Control | High; phenotype severity can be titrated by varying the concentration. | Moderate; effectiveness can vary depending on the bacterial strain and dsRNA expression. | Low; allele-specific, with phenotypes ranging from hypomorphic to null. | High; dose-dependent effects can be studied. |
| Specificity | High for DAF-9 and its mammalian ortholog CYP27A1.[4] | Generally gene-specific, but off-target effects are possible. | Highly specific to the daf-9 gene. | Low; inhibits multiple cytochrome P450 enzymes. |
| Reversibility | Reversible upon removal of the compound. | Reversible, but the return to normal function can be slow. | Irreversible. | Reversible. |
| Ease of Use | Simple; added to the worm growth media. | Relatively simple with feeding-based methods. | Requires genetic crosses and strain maintenance. | Simple; added to the growth media. |
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and genetic perturbations on key daf-9 loss-of-function phenotypes. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data from different publications are presented.
Dauer Formation
| Method/Allele | Condition | % Dauer Formation | Reference |
| This compound | 12.5 µM | >30% | [5] |
| 25 µM | >60% (with Pvl and Mig defects) | [5] | |
| daf-9(dh6) | Null allele | Constitutive | [6] |
| daf-9(rh50) | Hypomorphic allele | Non-dauer at 20°C | [1] |
| daf-9 RNAi | Feeding | Variable, can be enhanced in sensitized backgrounds | [7] |
Note: The penetrance of the dauer phenotype for daf-9 RNAi can be highly variable and is often assessed in genetically sensitized backgrounds to enhance its effect.
Lifespan Extension
| Method/Allele | Condition | Mean Lifespan Extension | Reference |
| This compound | 5 µM | 29% | [5] |
| daf-9(dh6) | Null allele | ~25% longer than wild-type | [1] |
| daf-9 RNAi | Feeding | Can extend lifespan, but data is not directly compared to this compound | [8] |
| Ketoconazole | 10 µM | ~10-15% | [2] |
Experimental Protocols
Key Experimental Workflow
The general workflow for assessing the effects of chemical inhibitors or genetic knockdown on daf-9 function involves synchronization of worm populations, exposure to the treatment, and subsequent scoring of phenotypes.
References
- 1. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Gene activities that mediate increased life span of C. elegans insulin-like signaling mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dafadine-A Across Diverse Genetic Backgrounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Dafadine-A, a selective small-molecule inhibitor of the DAF-9 cytochrome P450 enzyme. We compare its efficacy in different genetic contexts, offering objective experimental data to inform its use as a powerful research tool in developmental biology and longevity studies.
Mechanism of Action: Targeting the DAF-9/DAF-12 Signaling Pathway
This compound is a potent inhibitor of DAF-9, a key enzyme in the biosynthesis of dafachronic acids (DAs).[1] In the nematode Caenorhabditis elegans, DAs are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[2][3] The binding of DAs to DAF-12 promotes reproductive development and a normal lifespan. Conversely, in the absence of DAs, unliganded DAF-12 binds to corepressors, leading to entry into the stress-resistant dauer diapause stage and influencing longevity.[2]
This compound's primary mechanism is to block DA synthesis, thereby preventing the activation of DAF-12 and mimicking a state of hormone deficiency.[2] This targeted inhibition makes it an invaluable tool for dissecting the physiological roles of this conserved signaling pathway. The compound also effectively inhibits the mammalian ortholog of DAF-9, CYP27A1, suggesting its utility may extend to studies in other organisms.[1]
Figure 1. DAF-9/DAF-12 signaling pathway and the inhibitory action of this compound.
Efficacy of this compound in Different Genetic Backgrounds
The efficacy of this compound is highly dependent on the genetic context of the organism. Epistatic analysis and inter-species comparisons reveal critical genetic determinants of its activity.
In wild-type (N2 strain) C. elegans, this compound robustly induces phenotypes consistent with daf-9 loss-of-function in a dose-dependent manner.
| This compound Conc. | Phenotype | Efficacy (% of Population) |
| 12.5 µM | Dauer Formation (Daf-c) | > 30% |
| 25 µM | Protruding Vulva (Pvl) | > 60% |
| 25 µM | Distal-Tip Cell Migration (Mig) | > 60% |
| 5-10 µM | Lifespan Extension | Up to 29% increase |
Table 1: Summary of this compound efficacy in wild-type C. elegans. Data compiled from multiple studies.[2]
To validate that this compound acts through the DAF-9/DAF-12 pathway, its effects were tested in C. elegans strains with null mutations in key downstream and parallel pathway components. Furthermore, its efficacy was evaluated in the related nematode Pristionchus pacificus, which provides insight into the evolutionary conservation of the drug's target.
| Genetic Background | Key Genes | Effect of this compound (25 µM) | Interpretation |
| C. elegans (Wild-Type) | daf-12 (+), daf-16 (+) | Induces Dauer Formation | Baseline efficacy on the intact pathway. |
| C. elegans (daf-12 null) | daf-12 (-), daf-16 (+) | No Dauer Formation | Demonstrates that DAF-12 is required for this compound's effect. The drug acts upstream of DAF-12.[2] |
| C. elegans (daf-16 null) | daf-12 (+), daf-16 (-) | Induces Dauer Formation | Shows that the effect of this compound is independent of the DAF-16/FOXO transcription factor.[2] |
| P. pacificus (Wild-Type) | Orthologs of daf-9 & daf-12 | No Dauer Formation, slight growth retardation at 50 µM.[4] | Suggests divergence in the DAF-9 ortholog(s) or drug uptake/metabolism, rendering the drug ineffective at inducing dauer in this species.[4] |
Table 2: Comparative efficacy of this compound across different genetic backgrounds and species.
Figure 2. Logical relationships of this compound's effect on dauer formation.
Comparison with Alternative Experimental Approaches
This compound offers a distinct method for interrogating the DAF-9 pathway compared to genetic techniques like RNA interference (RNAi) or generating mutants.
| Feature | Small Molecule Inhibition (this compound) | Genetic Manipulation (RNAi / Mutants) |
| Reversibility | Reversible; drug can be washed out. | RNAi is transient but can persist; mutants are permanent. |
| Temporal Control | Acute; effect is rapid upon administration. | Slower onset; requires time for knockdown or is constitutive. |
| Dose-Dependence | Allows for titratable, dose-dependent inhibition. | Typically binary (on/off) or partial knockdown. |
| Off-Target Effects | Possible, but this compound shows high specificity for DAF-9.[2] | RNAi can have off-target effects; mutants can have compensatory changes. |
| Application | Ideal for studying timing, dose-response, and for systems where genetic manipulation is difficult. | Gold standard for confirming gene function; essential for epistasis analysis. |
Table 3: Comparison of this compound with alternative methods for pathway perturbation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are summarized protocols for key assays used to evaluate this compound.
Figure 3. General experimental workflow for evaluating this compound efficacy.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Plate Preparation: Add the this compound stock solution to autoclaved NGM-lite media (cooled to ~55°C) to achieve final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM). Pour into 6 cm plates. For the vehicle control, add an equivalent volume of DMSO (e.g., 0.1% v/v).
-
Bacterial Seeding: Two days prior to the assay, seed the plates with 150 µL of OP50 E. coli culture and allow it to grow.
-
Worm Synchronization: Place 5-10 adult hermaphrodites on seeded plates and allow them to lay eggs for 4-5 hours at 22°C. Remove the adults.
-
Incubation & Scoring: Incubate the synchronized eggs at 20°C for 4-5 days.
-
Data Collection: Score the progeny for developmental stage, constitutive dauer formation (Daf-c), and other phenotypes like gonad migration defects (Mig) using a dissecting microscope. At least three replicates with a minimum of 90 animals per replicate should be analyzed for statistical power.[2]
-
Cell Culture: Culture HEK293 cells engineered to express the DAF-9 enzyme.
-
Treatment: Treat the cells with the DAF-9 substrate (e.g., 20 µM 4-cholesten-3-one) and a dose range of this compound or vehicle control (e.g., 0.2% DMSO).
-
Metabolite Extraction: After a set incubation period, harvest the cells and medium and perform lipid extraction.
-
Analysis: Measure the abundance of DAF-9-produced metabolites (e.g., dafachronic acid) using liquid chromatography and tandem mass spectrometry (LC/MS/MS). Normalize metabolite levels to an internal standard to control for extraction efficiency.
-
Data Interpretation: A dose-dependent decrease in metabolite abundance in this compound treated samples compared to the vehicle control indicates enzymatic inhibition.
References
- 1. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocols for Dafadine-A
For Immediate Reference by Laboratory Personnel
This document provides comprehensive guidance on the proper disposal procedures for Dafadine-A, a selective inhibitor of the DAF-9 cytochrome P450.[1][2] Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Core Safety & Handling Principles
This compound is a combustible solid and should be handled with care.[3] While it is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated.[4] Therefore, it is prudent to treat it as a potentially hazardous chemical.
Key Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[5]
-
Avoid generating dust when handling the solid powder form.[6]
-
Keep containers tightly closed when not in use and store in a cool, dry place away from oxidizing agents and sources of ignition.[5][7]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Citation(s) |
| Chemical Formula | C₂₃H₂₅N₃O₃ | [1] |
| Molecular Weight | 391.46 g/mol | [3] |
| CAS Number | 1065506-69-5 | [1] |
| Appearance | Light beige solid powder | [3] |
| Solubility | 100 mg/mL in DMSO | [3] |
| Storage Temperature | 2-8°C (short term), -20°C (long term) | [3] |
| Flash Point | 285.4 - 348.4 °C (545.7 - 659.1 °F) | [3] |
| Storage Class | 11 (Combustible Solids) | [3] |
Step-by-Step Disposal Procedures
Disposal of this compound and associated waste must be conducted in accordance with institutional policies and local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash. [2][6]
Unused or Expired this compound (Solid)
-
Containerization: Keep the original this compound in its manufacturer's container with the label intact and legible.[8]
-
Labeling: If the original label is damaged, or if you are transferring the waste, create a hazardous waste label. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1065506-69-5"
-
The primary hazard: "Combustible Solid"
-
The date waste was first placed in the container.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area must be at or near the point of generation. Ensure the container is closed at all times except when adding waste.[8]
-
Segregation: Store the this compound waste container segregated from incompatible materials, particularly oxidizing agents.[1]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department by submitting a chemical waste collection request.[9]
Contaminated Labware and Debris
This category includes items such as gloves, pipette tips, and paper towels that are lightly contaminated with this compound.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, compatible waste container. A polyethylene bag or a clearly labeled solid waste pail is appropriate.[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound Contaminated Debris" as the contents.
-
Storage: Keep the container sealed and store it in your laboratory's SAA.
-
Disposal: This waste stream must be collected by your institution's EHS for incineration.[10]
This compound Solutions
Solutions of this compound (e.g., in DMSO) must be disposed of as liquid chemical waste.
-
Containerization: Collect all liquid waste containing this compound in a chemically compatible, leak-proof container with a screw-top cap. Do not fill the container beyond 75% capacity to allow for vapor expansion.[11]
-
Labeling: Affix a hazardous waste label to the container. List all chemical constituents with their approximate percentages (e.g., "this compound, <1%; Dimethyl Sulfoxide, >99%").
-
Storage & Segregation: Store in the SAA, segregated from incompatible waste streams like acids and oxidizers.
-
Pickup: Arrange for collection by your institution's EHS department.
Empty this compound Containers
An "empty" container that held this compound can be disposed of in the regular trash only after following these steps:
-
Removal of Residue: Ensure that all powdered this compound has been removed to the maximum extent possible through standard practices.[8]
-
Label Defacement: Completely remove or deface the original chemical label to prevent misidentification.[9]
-
Disposal: Once the label is defaced, the empty container may be placed in the appropriate recycling or general waste bin, as per institutional guidelines.
Experimental Protocol: Small Spill Decontamination
This protocol details the procedure for cleaning a small spill (less than 1 gram) of solid this compound.
Objective: To safely decontaminate a laboratory surface after a small spill of powdered this compound.
Materials:
-
Personal Protective Equipment (PPE) as described in Section 1
-
"Spill Control" signage
-
Non-combustible absorbent material (e.g., sand, vermiculite)
-
Scoop and brush (spark-proof recommended)[7]
-
Designated hazardous waste container for spill cleanup materials
-
70% Ethanol solution
-
Paper towels
Procedure:
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area and post "Spill Control" signage.
-
PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Contain & Collect:
-
Gently cover the spilled this compound powder with a non-combustible absorbent material like sand to prevent it from becoming airborne.[7]
-
Using a spark-proof scoop and brush, carefully collect the mixture. Avoid creating dust.[6]
-
Place all collected material into a designated hazardous waste container.
-
-
Surface Decontamination:
-
Saturate a paper towel with 70% ethanol.
-
Wipe the spill area, working from the outside edges toward the center.
-
Place the used paper towels into the same hazardous waste container.
-
-
Final Cleaning: Perform a second wipe with a fresh paper towel saturated with 70% ethanol to ensure complete decontamination. Place this towel in the waste container as well.
-
Waste Disposal: Seal the hazardous waste container, label it "this compound Spill Debris," and place it in the SAA for EHS pickup.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Logical workflow for the segregation and disposal of this compound waste streams.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. essex.ac.uk [essex.ac.uk]
- 11. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
